NB-360
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19F4N5O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |
InChI Key |
BQFHTVUWPJXLOW-VQTJNVASSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
NB-360: A Technical Guide to its Mechanism of Action as a BACE-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, orally active, and brain-penetrable dual inhibitor of β-secretase 1 (BACE-1) and β-secretase 2 (BACE-2).[1] Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action centers on the inhibition of the enzymatic activity of BACE-1, a key protease in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking this pathway, this compound effectively reduces the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: BACE-1 and BACE-2 Inhibition
The primary mechanism of action of this compound is the direct inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is an aspartyl protease that initiates the amyloidogenic pathway of APP processing.[2] this compound is a highly potent inhibitor of both human and mouse BACE-1, and also exhibits equipotent inhibition of the closely related homolog, BACE-2.[3][4]
Quantitative Data on BACE Inhibition and Aβ Reduction
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Target | Species | Assay Type | IC50 (nM) |
| BACE-1 | Human | Enzymatic Assay | 5 |
| BACE-1 | Mouse | Enzymatic Assay | 5 |
| BACE-2 | Human | Enzymatic Assay | 6 |
Table 1: In vitro inhibitory potency of this compound against BACE-1 and BACE-2.[3][4][5][6]
| Cell Line | APP Variant | Analyte | IC50 (nM) |
| CHO Cells | Wild-type | Aβ40 | 3 |
| CHO Cells | Swedish Mutant | Aβ40 | 33 |
| CHO Cells | Wild-type | Aβ42 | 3 |
| CHO Cells | Wild-type | sAPPβ | 4 |
Table 2: Cellular potency of this compound in inhibiting Aβ and sAPPβ release.[1][3]
This compound demonstrates high selectivity for BACE-1 and BACE-2 over other related aspartyl proteases, such as pepsin, cathepsin D, and cathepsin E, with IC50 values for these off-targets being greater than 250 μM.[3]
Signaling Pathway: The Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the canonical and amyloidogenic pathways of APP processing and highlights the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BACE | TargetMol [targetmol.com]
- 5. tebubio.com [tebubio.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
NB-360: A Preclinical BACE-1 Inhibitor for Amyloid-β Reduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. A key enzyme in the production of Aβ is the β-site amyloid precursor protein-cleaving enzyme 1 (BACE-1). Inhibition of BACE-1 is therefore a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of AD. NB-360 is a potent, brain-penetrable BACE-1 inhibitor that has demonstrated robust efficacy in preclinical models of Alzheimer's disease.[1][2][3] Although not advanced to clinical trials, this compound serves as a valuable research tool for understanding the downstream effects of BACE-1 inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects on Aβ reduction, and the experimental protocols utilized in its preclinical evaluation.
Core Mechanism of Action
This compound is a dual inhibitor of BACE-1 and its homolog BACE-2, with high affinity for the active site of these aspartyl proteases.[1] The primary mechanism of action for Aβ reduction is the inhibition of BACE-1, which is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE-1, this compound prevents the initial cleavage of APP, thereby reducing the generation of all downstream Aβ species.
Quantitative Data on Efficacy
This compound has demonstrated dose- and time-dependent reduction of Aβ in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| BACE-1 Inhibition | - | 5 | [3] |
| BACE-2 Inhibition | - | 6 | [3] |
| Aβ40 Release | wtAPP CHO | 3 | [3] |
| Aβ40 Release | SweAPP CHO | 33 | [3] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dose (µmol/kg, p.o.) | Time Point | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Reference |
| 3 | 4h | ~60 | ~70 | [4] |
| 10 | 4h | ~80 | ~90 | [4] |
| 30 | 4h | >90 | >95 | [4] |
| 1.6 ± 0.25 | 4h | 50 (ED₅₀) | - | [4] |
Table 3: In Vivo Efficacy of this compound in APP Transgenic Mice
| Mouse Model | Treatment Duration | Dose (µmol/kg, p.o.) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Reference |
| APP51/16 | Single Dose | 30 | Significant | Significant | [3] |
| APP Transgenic | 6 weeks | 100 | Significant | Significant | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vitro BACE-1 and BACE-2 Inhibition Assays
A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BACE-1 and BACE-2. The assay typically involves a fluorogenic substrate that is cleaved by the enzyme to produce a fluorescent signal.
Cellular Aβ Release Assay
Chinese Hamster Ovary (CHO) cells stably overexpressing wild-type (wt) or Swedish mutant (Swe) human APP are used to assess the effect of this compound on cellular Aβ production.
-
Cell Culture: CHO cells are cultured in appropriate media to confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Aβ Quantification: Aβ40 and Aβ42 levels in the supernatant are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). Specific antibody pairs are used for capture and detection of the respective Aβ species.
In Vivo Animal Studies
-
Animal Models:
-
Rats: Wild-type rats are used for pharmacokinetic and pharmacodynamic studies.
-
Mice: APP transgenic mouse models of Alzheimer's disease (e.g., APP51/16) are used to evaluate the long-term effects of this compound on Aβ pathology.
-
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage or formulated in food pellets.
-
Sample Collection:
-
Blood: Collected at various time points to determine plasma concentrations of this compound and Aβ.
-
Cerebrospinal Fluid (CSF): Collected to assess central Aβ reduction.
-
Brain Tissue: Collected at the end of the study for quantification of Aβ levels and immunohistochemical analysis.
-
-
Aβ Quantification:
-
Brain Homogenates: Brain tissue is homogenized, and soluble and insoluble fractions are separated. Aβ levels are quantified by ELISA.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify plaque burden.
-
-
Neuroinflammation Assessment:
-
Immunohistochemistry: Brain sections are stained for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP) to assess the inflammatory response.
-
Downstream Effects and Safety Profile
Chronic administration of this compound in APP transgenic mice has been shown to not only reduce Aβ deposition but also to decrease the accumulation of activated inflammatory cells in the brain, suggesting a beneficial impact on neuroinflammation.[2][5] A notable off-target effect observed with chronic treatment is the appearance of patches of grey hair, which is attributed to the inhibition of BACE-2 and its role in melanocyte function.[2][5]
Conclusion
This compound is a well-characterized preclinical BACE-1 inhibitor that effectively reduces amyloid-β levels in vitro and in vivo. Its potent, brain-penetrable nature and demonstrated efficacy in animal models make it an important tool for investigating the therapeutic potential and physiological consequences of BACE-1 inhibition in the context of Alzheimer's disease research. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working in this area.
References
- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
NB-360: A Technical Guide to a Potent BACE1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NB-360, a potent and brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/2). This document details its chemical structure, physicochemical properties, mechanism of action, and key preclinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in Alzheimer's disease drug discovery and development.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by an amino-1,4-oxazine core.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide | [2] |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ | [2][3] |
| Molecular Weight | 449.41 g/mol | [2] |
| CAS Number | 1262857-73-7 (free base) | [2][3] |
| Appearance | Solid | [3] |
| Purity | >95% | [4] |
| pKa | 7.1 | [5] |
Mechanism of Action: Inhibition of BACE1 and the Amyloidogenic Pathway
This compound exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. In this pathway, sequential cleavage of APP by BACE1 and γ-secretase leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides.
The following diagram illustrates the APP processing pathways and the point of intervention for this compound.
Preclinical Efficacy and Pharmacodynamics
This compound has demonstrated potent inhibition of BACE1 and BACE2 in vitro and robust reduction of Aβ levels in various preclinical models, including mice, rats, and dogs.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| Human BACE1 | 6 | [6] |
| Mouse BACE1 | 5 | [6] |
| Human BACE2 | 6 | [6] |
| Aβ40 release in wtAPP CHO cells | 3 | |
| Aβ40 release in SweAPP CHO cells | 33 |
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Species | Dose | Effect on Brain Aβ40 | Time Point | Reference |
| Rat | 3 µmol/kg, p.o. | >50% reduction | Up to 8 hours | |
| Rat | 30 µmol/kg, p.o. | 91% reduction | 4 hours | |
| Wild-type C57/BL6 Mouse | 100 µmol/kg/day, p.o. for 6 weeks | 68% reduction | 6 weeks | |
| APP Transgenic Mouse | 100 µmol/kg/day, p.o. | Complete block of Aβ deposition progression | Chronic treatment | |
| Young APP51/16 Mouse | 30 µmol/kg, p.o. (single dose) | Reduction in Aβ40 levels | Not specified |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound.
Quantification of Amyloid-β (Aβ) by ELISA
The following diagram depicts a typical workflow for quantifying Aβ levels in brain tissue.
Detailed Protocol for Aβ ELISA:
-
Brain Homogenization: Frozen forebrains are homogenized in ice-cold Tris-buffered saline (pH 7.4) containing a complete protease inhibitor cocktail.
-
Extraction: For soluble Aβ, the homogenate is centrifuged at high speed, and the supernatant is collected. For insoluble Aβ, the pellet is further extracted with formic acid.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for an Aβ epitope (e.g., 6E10 or 4G8).
-
The plate is blocked to prevent non-specific binding.
-
Brain homogenate samples and Aβ standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
Aβ concentrations in the samples are determined by comparison to the standard curve.
-
Assessment of Neuroinflammation by Immunohistochemistry
The following diagram illustrates a general workflow for immunohistochemical analysis of microglia and astrocytes.
Detailed Protocol for Immunohistochemistry:
-
Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are removed, post-fixed, and cryoprotected. Brains are then sectioned using a cryostat.
-
Staining:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-containing solution.
-
Sections are incubated with primary antibodies targeting specific cell markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
A nuclear counterstain (e.g., DAPI) is often included.
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The extent of microgliosis and astrocytosis is quantified by measuring the intensity and area of the fluorescent signal.
Western Blot for APP C-terminal Fragments (CTFs)
Detailed Protocol for Western Blot:
-
Protein Extraction and Quantification: Brain tissue is homogenized in a lysis buffer, and the protein concentration is determined.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody that recognizes the C-terminus of APP, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The bands corresponding to C83 and C99 are identified based on their molecular weight.
Conclusion
This compound is a well-characterized BACE1/2 inhibitor with a promising preclinical profile. Its potent enzymatic inhibition translates to significant in vivo efficacy in reducing amyloid-β pathology in multiple animal models. The data presented in this guide underscore the potential of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and position this compound as a valuable tool for further research in this field. This document provides a foundational understanding of this compound's core attributes for scientists and researchers dedicated to advancing neurodegenerative disease therapeutics.
References
- 1. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 4. The β-Secretase-Derived C-Terminal Fragment of βAPP, C99, But Not Aβ, Is a Key Contributor to Early Intraneuronal Lesions in Triple-Transgenic Mouse Hippocampus | Journal of Neuroscience [jneurosci.org]
- 5. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thegms.co [thegms.co]
NB-360 (CAS RN: 1262857-73-7): A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent BACE1/2 Inhibitor for Alzheimer's Disease Research
Introduction
NB-360 is a potent, brain-penetrant, and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2.[1][2] Identified by the CAS number 1262857-73-7, its chemical name is N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide.[3] As a critical enzyme in the amyloidogenic pathway, BACE1 initiates the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support researchers and drug development professionals in the field of neurodegenerative diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1262857-73-7 |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ |
| Molecular Weight | 449.41 g/mol |
| Appearance | Solid |
| pKa | 7.1 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BACE1. BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the first and rate-limiting step in the production of Aβ peptides.[4][6] Subsequent cleavage of the resulting C-terminal fragment (C99) by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[5] The accumulation and aggregation of Aβ peptides in the brain are hallmark pathological features of Alzheimer's disease.[4]
By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides, thereby preventing the formation of amyloid plaques.[1][7] The signaling pathway illustrating the role of BACE1 in APP processing and the inhibitory action of this compound is depicted below.
References
- 1. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. APP transgenic modeling of Alzheimer’s disease: mechanisms of neurodegeneration and aberrant neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
NB-360: A Preclinical BACE1 Inhibitor for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NB-360, a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been a valuable pharmacological tool in preclinical research for Alzheimer's disease (AD), offering insights into the effects of BACE1 inhibition on amyloid-β (Aβ) pathology and downstream neuroinflammation. Although not a clinical compound, the study of this compound has contributed significantly to the understanding of BACE1 as a therapeutic target for AD.[1][2][3]
Core Mechanism of Action
Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This compound is a potent inhibitor of BACE1, thereby blocking the first and rate-limiting step in the generation of Aβ peptides.[4][5] By inhibiting BACE1, this compound has been shown to robustly reduce Aβ levels in both the brain and cerebrospinal fluid (CSF) in various animal models.[4][5]
BACE1 Signaling Pathway and Inhibition by this compound
References
- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BACE inhibitor this compound in preclinical models: From β-amyloid reduction to downstream disease-relevant effects - OAK Open Access Archive [oak.novartis.com]
- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Brain Penetrability of NB-360: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrability of NB-360, a potent BACE-1 inhibitor. The following sections detail the quantitative pharmacokinetic data, in-depth experimental protocols, and the underlying signaling pathways and experimental workflows associated with this compound's activity within the central nervous system (CNS).
Quantitative Data Summary
The brain penetrability of a CNS drug candidate is a critical determinant of its therapeutic efficacy. For this compound, preclinical studies in rodent models have demonstrated significant brain exposure following oral administration. The key quantitative data are summarized in the tables below.
| Parameter | Value | Species | Dosing | Reference |
| Brain-to-Plasma Ratio (Kp) | 4.0 | Mouse | Chronic in-feed (equivalent to 100 µmol/kg oral) | [1] |
| Time to Maximum Concentration (Tmax) | ~1 hour | Rat | 3, 10, and 30 µmol/kg (oral) | [1] |
| ED50 for forebrain Aβ40 inhibition | 1.6 ± 0.25 µmol/kg | Rat | 4 hours post-oral dose | [1] |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Time Point | Average Plasma Concentration (µM) | Average Brain Concentration (µM) |
| 24 hours | 1.2 | 4.8 |
Table 2: this compound Concentrations in Plasma and Brain of Mice After Chronic Dosing.[1]
Signaling Pathway
This compound is a potent inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[2][3] By inhibiting BACE1, this compound effectively reduces the generation of Aβ.[2]
Experimental Protocols
The assessment of this compound's brain penetrability and its pharmacodynamic effects involves a series of well-defined experimental procedures.
In Vivo Assessment of Brain Penetrability and Pharmacodynamics
This protocol outlines the general steps for evaluating a BACE1 inhibitor like this compound in a preclinical rodent model.
1. Animal Models and Dosing:
-
Animals: APP transgenic mice or wild-type rats are commonly used.[1][2]
-
Dosing: this compound is typically administered orally via gavage or as a formulation in the feed.[1][2] Doses in rat studies have ranged from 3 to 30 µmol/kg.[1]
2. Sample Collection:
-
Blood: Blood samples are collected at various time points post-dosing via cardiac puncture or tail vein sampling. Plasma is separated by centrifugation.
-
Brain Tissue: At the end of the study, animals are euthanized, and brains are rapidly excised. For analysis of drug concentration, brains are typically homogenized. For Aβ analysis, specific brain regions like the forebrain may be dissected.
3. Measurement of this compound Concentrations (LC-MS/MS): While a specific protocol for this compound is not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining drug concentrations in plasma and brain homogenates would be employed.[4][5]
-
Sample Preparation: Plasma and brain homogenate samples are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from endogenous matrix components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
4. Quantification of Amyloid-Beta (Aβ) Levels:
-
Brain Homogenate Preparation: Brain tissue is homogenized in a buffer containing protease inhibitors.[6]
-
Aβ Extraction: A sequential extraction method is often used to separate soluble and insoluble Aβ fractions.[6][7]
-
ELISA: The concentrations of Aβ40 and Aβ42 in the brain extracts are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[3][6]
Experimental and Logical Workflows
The preclinical evaluation of a CNS drug candidate such as this compound follows a structured workflow to assess its potential for brain targeting and therapeutic efficacy.
This guide provides a foundational understanding of the brain penetrability of this compound for scientific professionals. The presented data and methodologies underscore the compound's potential as a CNS therapeutic agent and offer a framework for further investigation and development.
References
- 1. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
NB-360: A Technical Overview of its Selectivity for BACE-1 versus BACE-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of the β-secretase inhibitor, NB-360, for its two primary targets: β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and BACE-2. This compound has been utilized as a valuable research tool to understand the physiological and pathological roles of these enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.
Executive Summary
This compound is a potent, brain-penetrant, and orally bioavailable inhibitor of both BACE-1 and BACE-2. Extensive in vitro studies have demonstrated that this compound exhibits virtually no selectivity between these two closely related aspartyl proteases, acting as a dual inhibitor. This lack of selectivity is a critical consideration in its use as a research tool and in the broader context of developing BACE inhibitors for therapeutic applications, particularly for Alzheimer's disease, where BACE-1 is the primary target. The equipotent inhibition of BACE-2 can lead to off-target effects, such as hypopigmentation, which has been observed in preclinical studies.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory potency of this compound against human and mouse BACE-1 and human BACE-2 has been determined through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | Species | IC50 (nM) |
| BACE-1 | Human | 5 |
| BACE-1 | Mouse | 5 |
| BACE-2 | Human | 6 |
Note: Data compiled from multiple sources.
As the data indicates, this compound inhibits both BACE-1 and BACE-2 with nearly identical potency in the low nanomolar range, highlighting its non-selective profile.
Signaling Pathways and Logical Relationships
To visualize the biological context of this compound's activity, the following diagrams illustrate the canonical amyloid precursor protein (APP) processing pathway and the dual inhibitory action of this compound.
Experimental Protocols: BACE-1/BACE-2 Inhibition Assay
The determination of IC50 values for BACE-1 and BACE-2 is typically performed using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay. The following is a representative protocol.
Objective: To determine the in vitro inhibitory potency of this compound on recombinant human BACE-1 and BACE-2 activity.
Materials:
-
Recombinant human BACE-1 and BACE-2 enzymes
-
FRET peptide substrate containing a fluorophore and a quencher (e.g., based on the "Swedish" mutation of APP)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human BACE-1 or BACE-2 enzyme to a working concentration in cold assay buffer.
-
Dilute the FRET peptide substrate to a working concentration in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the diluted BACE-1 or BACE-2 enzyme solution to all wells except for the negative control (blank) wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the F-RET pair.
-
Measure the fluorescence intensity kinetically over a specified time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a potent, non-selective dual inhibitor of BACE-1 and BACE-2. This characteristic makes it an excellent tool for investigating the combined effects of inhibiting both enzymes. However, for therapeutic development targeting Alzheimer's disease, the lack of selectivity for BACE-1 over BACE-2 is a significant consideration due to potential on-target side effects related to the inhibition of BACE-2's physiological functions. The experimental protocols outlined in this guide provide a framework for assessing the selectivity of novel BACE inhibitors.
Methodological & Application
NB-360 In Vivo Experimental Protocol: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-360 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/BACE2).[1] Initially developed for the treatment of Alzheimer's disease, emerging research has highlighted the potential of BACE1 inhibitors in oncology. This document provides detailed application notes and in vivo experimental protocols for this compound, focusing on its established role in neurodegenerative disease models and its potential application in cancer research. The protocols outlined below are intended to serve as a comprehensive guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of this compound and other BACE1 inhibitors.
Introduction
BACE1 is a transmembrane aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[2] By inhibiting BACE1, this compound effectively reduces the formation of Aβ plaques in the brain.[3][4] Preclinical studies have demonstrated its ability to completely block the progression of Aβ deposition and associated neuroinflammation in transgenic mouse models of Alzheimer's disease.[3][4]
More recently, the role of BACE1 in cancer has become an area of active investigation. BACE1 is overexpressed in several tumor types and can influence the tumor microenvironment, particularly by modulating the function of tumor-associated macrophages (TAMs).[1][3][4] Inhibition of BACE1 has been shown to reprogram pro-tumoral macrophages into a tumor-suppressive phenotype, enhancing their ability to phagocytose cancer cells.[1][5] These findings suggest a novel therapeutic avenue for BACE1 inhibitors in oncology.
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the inhibition of BACE1, a key enzyme in two distinct signaling pathways relevant to Alzheimer's disease and cancer.
Amyloid Precursor Protein (APP) Processing Pathway in Alzheimer's Disease
In the context of Alzheimer's disease, BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). BACE1 cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase releases the Aβ peptide, which can then aggregate to form oligomers and plaques in the brain, leading to neurotoxicity. This compound, by inhibiting BACE1, blocks the initial cleavage of APP, thereby reducing the production of Aβ.
Caption: this compound inhibits BACE1, preventing APP cleavage and Aβ production.
BACE1-Mediated Macrophage Polarization in the Tumor Microenvironment
In the tumor microenvironment, BACE1 expressed on tumor-associated macrophages (TAMs) can contribute to an immunosuppressive, pro-tumoral phenotype (M2-like). BACE1 inhibition can reprogram these TAMs towards an anti-tumoral (M1-like) phenotype, enhancing their phagocytic activity against tumor cells. While the precise substrates of BACE1 in this context are still under investigation, this pathway represents a key target for cancer immunotherapy.
References
- 1. Pharmacological Inhibition of BACE1 Suppresses Glioblastoma Growth by Stimulating Macrophage Phagocytosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The emerging role of β-secretases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of β-secretases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols for NB-360 Dosage in APP Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the BACE1 inhibitor NB-360, with a specific focus on its application in preclinical studies using APP transgenic mouse models of Alzheimer's disease. The following sections detail the dosage, administration, and observed pharmacological effects, along with relevant experimental protocols and pathway diagrams.
Introduction
This compound is a potent, brain-penetrant inhibitor of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Preclinical studies in APP transgenic mice have demonstrated that this compound can effectively lower brain Aβ levels, prevent the formation of amyloid plaques, and reduce associated neuroinflammation.[3][4] These characteristics make this compound a valuable tool for investigating the therapeutic potential of BACE1 inhibition in Alzheimer's disease models.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (p.o.) |
| Dose | 1 µmol/kg | 10 µmol/kg |
| Clearance (mL/min/kg) | 10 | - |
| Volume of Distribution (L/kg) | 1.3 | - |
| Half-life (t½) (h) | 1.8 | - |
| Oral Bioavailability (%) | - | 42 |
Data sourced from Neumann et al., 2015.
Table 2: Efficacy of this compound in APP51/16 Transgenic Mice
| Treatment Group | Duration | Brain Aβ40 Reduction (Triton X-100 soluble) |
| Single Dose | 4 hours | 79.6% (at 30 µmol/kg)[5] |
| Chronic Treatment | 6 weeks | Significantly lower than vehicle, statistically indistinguishable from baseline[5] |
Data sourced from Neumann et al., 2015.[5]
Experimental Protocols
Chronic Oral Administration of this compound in Food Pellets
This protocol describes the chronic administration of this compound to APP transgenic mice via medicated food pellets, a method used to assess the long-term efficacy of the compound.
Objective: To evaluate the long-term effects of this compound on amyloid pathology and neuroinflammation in an APP transgenic mouse model.
Materials:
-
APPPS1 transgenic mice[6]
-
This compound (Novartis)[6]
-
Standard rodent chow
-
Pellet press
-
Analytical balance
Procedure:
-
Compound Formulation: this compound is incorporated into standard rodent chow at a concentration of 0.5 g of this compound per kg of food pellets.[6] This dosage has been shown to result in average plasma and brain levels of 1.2 µM and 4.8 µM, respectively, over a 24-hour period.[6][7]
-
Control Diet: Prepare identical control pellets without the addition of this compound.[6]
-
Animal Housing and Acclimation: House APPPS1 mice in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water. Allow mice to acclimate for at least one week before the start of the experiment.
-
Treatment Initiation: At the desired age (e.g., 1.5, 12, or 18.5 months), replace the standard chow with either the this compound medicated pellets or the control pellets.[6]
-
Treatment Duration: Continue the treatment for a predetermined period, for example, for 3 months for short-term studies.[6]
-
Monitoring: Monitor the animals regularly for any adverse effects, including changes in weight or the appearance of grey patches in their fur, which has been noted as a side effect of chronic treatment.[3][5]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analysis.
Biochemical Analysis of Brain Amyloid-β Levels
This protocol outlines the procedure for quantifying Aβ levels in the brains of treated and control mice.
Objective: To measure the effect of this compound treatment on the levels of soluble and insoluble Aβ peptides in the brain.
Materials:
-
Mouse brain tissue (forebrain)
-
Triton X-100 (TX-100) lysis buffer
-
Formic acid
-
Neutralization buffer
-
Aβ ELISA kits (for Aβ38, Aβ40, and Aβ42)
-
Protein assay kit (e.g., BCA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization (Soluble Fraction):
-
Homogenize one-half of the forebrain in TX-100 lysis buffer.
-
Centrifuge the homogenate at high speed.
-
Collect the supernatant, which contains the TX-100 soluble fraction of Aβ.[5]
-
-
Extraction (Insoluble Fraction):
-
Use the pellet from the previous step for formic acid extraction.
-
Resuspend the pellet in formic acid and sonicate.
-
Centrifuge to pellet any remaining insoluble material.
-
Neutralize the formic acid in the supernatant with a neutralization buffer. This fraction contains the insoluble, plaque-associated Aβ.[5]
-
-
Protein Quantification: Determine the total protein concentration in the TX-100 soluble fraction using a standard protein assay.
-
ELISA Analysis:
-
Use specific ELISA kits to measure the concentrations of Aβ38, Aβ40, and Aβ42 in both the TX-100 soluble and formic acid-extracted fractions.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis: Normalize the Aβ concentrations to the total protein content of the brain homogenate. Compare the Aβ levels between the this compound treated group and the vehicle control group.
Visualizations
Signaling Pathway of BACE1 Inhibition by this compound
References
- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BACE inhibitor this compound in preclinical models: From β-amyloid reduction to downstream disease-relevant effects - OAK Open Access Archive [oak.novartis.com]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Anti-ATP7B Antibody (NB-360) in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive guide for the use of the rabbit polyclonal antibody NB-360, which specifically targets the human ATP7B protein. ATP7B, also known as copper-transporting ATPase 2, is a critical protein in maintaining copper homeostasis within the body.[1][2][3] Primarily expressed in the liver, it is a transmembrane protein located in the trans-Golgi network.[2] ATP7B has a dual function: it delivers copper to cuproenzymes in the secretory pathway and mediates the excretion of excess copper into the bile.[4] Dysfunctional ATP7B, due to mutations in the ATP7B gene, leads to copper accumulation and is the underlying cause of Wilson disease, a genetic disorder characterized by liver disease and neurological symptoms.[2][3][5][6] The study of ATP7B's function and trafficking is crucial for understanding copper metabolism and the pathology of Wilson disease. The this compound antibody is a valuable tool for the detection and characterization of ATP7B in cell culture and tissue samples.
Data Presentation: Quantitative Summary for this compound Antibody
| Parameter | Value | Source |
| Target | ATP7B (ATPase, Cu++ transporting, beta polypeptide) | [7] |
| Host | Rabbit | |
| Clonality | Polyclonal | |
| Isotype | IgG | |
| Immunogen | A synthetic peptide corresponding to an internal sequence near the N-terminus of human ATP7B. | |
| Predicted Molecular Weight | 165 kDa | [7] |
| Validated Applications | Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC), Immunoprecipitation (IP) | [7] |
| Storage | Store at 4°C. Do not freeze. | [7] |
| Buffer | PBS with 0.02% Sodium Azide | [7] |
| Concentration | 1 mg/ml | [7] |
Recommended Dilutions for Cell Culture Applications
| Application | Recommended Dilution | Notes | Source |
| Western Blot (WB) | 1:1000 | Recognizes a band at ~165 kDa. A faint non-specific band may be observed at ~195 kDa. | [7][8] |
| Immunocytochemistry/ Immunofluorescence (ICC/IF) | 2 - 10 µg/mL | For detection of ATP7B in cultured cells. | [7][8] |
| Immunohistochemistry (IHC) - Paraffin | 1:100 - 1:500 | Cytoplasmic and Golgi staining observed. Antigen retrieval with sodium citrate buffer (pH 6.0) is recommended. | [7][8] |
| Immunoprecipitation (IP) | Use under researcher-optimized conditions. | This antibody has been validated for IP. | [7] |
Signaling and Functional Pathways
The following diagram illustrates the cellular function of ATP7B in copper homeostasis. Under basal copper conditions, ATP7B is localized in the trans-Golgi network (TGN), where it delivers copper to copper-dependent enzymes. In response to elevated copper levels, ATP7B traffics to cytoplasmic vesicles to mediate the excretion of excess copper from the cell.
References
- 1. ATP7B gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Wilson disease protein - Wikipedia [en.wikipedia.org]
- 3. ATP7B Gene -Understanding Its Role in Copper Metabolism and Wilson Disease [learn.mapmygenome.in]
- 4. Hepatic copper-transporting ATPase ATP7B: function and inactivation at the molecular and cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Diverse Functional Properties of Wilson Disease ATP7B Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. ATP7b Antibody - BSA Free (NB100-360): Novus Biologicals [novusbio.com]
Application Notes and Protocols for NB-360
For Research Use Only. Not for human or veterinary use.
Introduction
NB-360 is a potent, cell-permeable, and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, this compound serves as a critical tool for researchers studying the progression of Alzheimer's disease and developing potential therapeutic interventions. These application notes provide detailed information on the solubility and formulation of this compound for in vitro and in vivo research applications.
Chemical Properties
| Property | Value |
| Chemical Name | N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ |
| Molecular Weight | 449.41 g/mol |
| CAS Number | 1262857-73-7 (free base) |
Solubility Data
The solubility of this compound is a critical factor for its use in experimental settings. Based on available data and general characteristics of similar small molecules, the following information has been compiled. Researchers are advised to perform their own solubility tests for specific experimental conditions.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | A stock solution of 10 mM in DMSO is commercially available. |
| Ethanol | Data not available | Expected to have limited solubility. |
| Water | Data not available | Expected to be poorly soluble. |
| Aqueous Buffers (e.g., PBS) | Data not available | Solubility is expected to be very low. The use of co-solvents or detergents is likely required. |
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). The following diagram illustrates this critical signaling cascade.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for further dilutions in in vitro assays.
Materials:
-
This compound (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 449.41 g/mol ). For 1 mL of 10 mM solution, 4.49 mg of this compound is required.
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: General Protocol for Oral Formulation for In Vivo Rodent Studies
This compound is known to be orally bioavailable. As it is poorly soluble in aqueous solutions, a suspension or solution with the aid of co-solvents and/or surfactants is required for oral administration (gavage). The following is a general protocol that may require optimization depending on the specific experimental requirements.
Materials:
-
This compound (free base)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or water
-
Vortex mixer
-
Sonicator (optional)
Vehicle Composition Example: A commonly used vehicle for poorly soluble compounds for oral gavage in mice consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% Saline or Water
Procedure:
-
Workflow Visualization:
-
Preparation Steps:
-
Calculate the total volume of formulation required based on the number of animals and the dosage volume (typically 5-10 mL/kg for mice).
-
Calculate the total mass of this compound needed for the desired final concentration in the formulation.
-
In a sterile tube, dissolve the weighed this compound in the required volume of DMSO. Vortex until fully dissolved.
-
Add the required volume of PEG300 to the DMSO solution and vortex thoroughly.
-
Add the required volume of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add the saline or water to the mixture while continuously vortexing to bring the formulation to the final volume.
-
If a fine suspension is formed, sonicate the mixture for 5-10 minutes to ensure uniform particle size.
-
The formulation should be prepared fresh before each use. If storage is necessary, it should be stored at 4°C and protected from light, and re-vortexed/sonicated before administration.
-
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity in animals.
-
The stability of the formulation should be assessed if it is not used immediately.
-
A vehicle-only control group should always be included in in vivo experiments.
Concluding Remarks
This compound is a valuable research tool for investigating the role of BACE1 in Alzheimer's disease pathology. Proper handling, solubilization, and formulation are essential for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is highly recommended that individual laboratories optimize these protocols for their specific experimental needs and animal models.
Application Notes and Protocols for Long-Term NB-360 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, brain-penetrable inhibitor of Beta-secretase 1 (BACE-1), an enzyme pivotal in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3] BACE-1 inhibition is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Preclinical studies in animal models, particularly transgenic mice expressing human APP mutations, have demonstrated that long-term treatment with this compound can significantly reduce Aβ deposition and associated neuroinflammation.[4][5] These application notes provide a comprehensive overview of the methodologies and expected outcomes for long-term this compound treatment in preclinical research.
Mechanism of Action: BACE-1 Inhibition
This compound competitively inhibits the active site of BACE-1, preventing the initial cleavage of APP into the C99 fragment. This disruption of the amyloidogenic pathway leads to a significant reduction in the downstream production of various Aβ species, including the aggregation-prone Aβ42.[2][5]
Caption: BACE-1 Inhibition by this compound.
Quantitative Data from Long-Term this compound Treatment
The following tables summarize the quantitative outcomes observed in preclinical studies involving chronic administration of this compound to APP transgenic mice.
Table 1: Effects of Long-Term this compound Treatment on Amyloid-Beta Pathology
| Parameter | Animal Model | Treatment Duration | Dosage | Method | Result | Reference |
| Insoluble Aβ42 Levels | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | ELISA | Reduced to baseline levels | [5] |
| Aβ Plaque Area | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry (NT-12 antibody) | Significantly reduced compared to vehicle | [5] |
| Brain Aβ40 Reduction | C57/BL6 mice | 6 weeks | 100 μmol·kg−1 (p.o.) | Not Specified | 68% reduction of endogenous mouse Aβ40 | [5] |
| CSF Aβ40 Reduction | Beagle Dogs | Single dose | 0.5 mg/kg (p.o.) | Not Specified | ~80% reduction from 12 to 48 hours post-dose | [2] |
Table 2: Effects of Long-Term this compound Treatment on Neuroinflammation
| Parameter | Animal Model | Treatment Duration | Dosage | Method | Result | Reference |
| Activated Microglia (Iba1-positive clusters) | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry | Significantly reduced to baseline values | [5] |
| Activated Astrocytes (GFAP-positive clusters) | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry | Significantly reduced to baseline values | [5] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Dosage | Route | Value | Reference |
| IC50 (human BACE-1) | In vitro | N/A | N/A | 5 nM | [2] |
| IC50 (mouse BACE-1) | In vitro | N/A | N/A | 5 nM | [2] |
| IC50 (BACE-2) | In vitro | N/A | N/A | 6 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
Caption: General Experimental Workflow.
Long-Term this compound Administration in APP Transgenic Mice
-
Animal Model: APP51/16 transgenic mice are a suitable model.
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group.
-
-
Dosage and Administration:
-
This compound can be formulated in food pellets at a concentration of 0.5 g/kg.
-
Provide the medicated or control food pellets to the respective groups for the duration of the study (e.g., 6 weeks).
-
-
Monitoring: Monitor animal health and body weight regularly throughout the treatment period.
Quantification of Amyloid-Beta (Aβ) Levels by ELISA
-
Tissue Preparation:
-
Following euthanasia, rapidly dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).
-
Homogenize the tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).
-
Perform sequential extractions to isolate soluble and insoluble Aβ fractions.
-
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Coat ELISA plates with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plates and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate Aβ concentrations based on the standard curve.
-
Immunohistochemical Analysis of Neuroinflammation
-
Tissue Preparation:
-
Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brains using a cryostat.
-
-
Immunostaining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C.
-
For microglia: Anti-Iba1 antibody.
-
For astrocytes: Anti-GFAP antibody.
-
For amyloid plaques: Anti-Aβ antibody (e.g., 6E10 or 4G8).
-
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number and area of Iba1-positive and GFAP-positive cell clusters using image analysis software.
-
Cognitive Assessment: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train mice over several days to find the hidden platform from different starting locations. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latencies, path lengths, and time in the target quadrant to assess spatial learning and memory.
Cognitive Assessment: Novel Object Recognition
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow mice to explore the empty arena.
-
Training Phase: Place two identical objects in the arena and allow the mouse to explore them.
-
Test Phase: Replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object.
-
-
Data Analysis: Calculate a discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time) to assess recognition memory.
Conclusion
Long-term treatment with the BACE-1 inhibitor this compound in animal models of Alzheimer's disease effectively reduces amyloid pathology and associated neuroinflammation. The protocols outlined in these application notes provide a framework for researchers to investigate the preclinical efficacy of this compound and similar BACE-1 inhibitors. Consistent application of these methodologies will contribute to a better understanding of the therapeutic potential of BACE-1 inhibition for Alzheimer's disease.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NB-360 Efficacy in Reducing Amyloid-Beta (Aβ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] One of the key therapeutic strategies in AD drug development is the inhibition of β-secretase 1 (BACE1), a critical enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides from the amyloid precursor protein (APP).[1][2] NB-360 is a potent, orally active, and brain-penetrable BACE1 inhibitor that has demonstrated significant efficacy in reducing Aβ levels in various preclinical models.[1][4][5][6][7] These application notes provide a summary of the efficacy data for this compound and detailed protocols for key experiments to assess its Aβ-lowering effects.
Mechanism of Action of this compound
This compound functions as a dual inhibitor of both BACE1 and BACE2, with high potency (IC50 values of 5 and 6 nM, respectively).[7] By inhibiting BACE1, this compound blocks the initial cleavage of APP at the β-site, thereby preventing the generation of the N-terminus of the Aβ peptide. This leads to a significant reduction in the production of all Aβ species, including the aggregation-prone Aβ42.[8] The subsequent reduction in Aβ levels can prevent the formation of amyloid plaques and may also have beneficial downstream effects on neuroinflammation.[4][5][6]
Quantitative Data on this compound Efficacy
The following tables summarize the in vivo efficacy of this compound in reducing Aβ levels in various preclinical models.
Table 1: Acute Aβ Reduction Following a Single Oral Dose of this compound
| Animal Model | Dose (mg/kg, p.o.) | Time Post-Dose | Brain Aβ40 Reduction (%) | Reference |
| Rat | 1.5 | 8 hr | >50% | [4] |
| Rat | 14.5 | 4 hr | 91% | [4] |
| Rat | 14.5 | >16 hr | >50% | [4] |
| APP51/16 Mice | 30 µmol/kg | Not Specified | Significant | [7] |
Table 2: Chronic Aβ Reduction Following Repeated Oral Dosing of this compound
| Animal Model | Dose | Duration | Brain Aβ40 Reduction (%) | Effect on Aβ Plaques | Reference |
| Wild-type C57/BL6 Mice | 45 mg/kg/day | 6 weeks | 68% | Not Applicable | [4] |
| APP51/16 Mice | 100 µmol/kg/day | 6 weeks | Not Specified | Blocks progression of Aβ deposition | [7] |
| tg-ArcSwe Mice | Not Specified | 3 months | Close to baseline | Significantly reduced Aβ load | [4] |
| tg-ArcSwe Mice | Not Specified | 6 months | Close to baseline | Significantly reduced Aβ load | [4] |
| APPPS-1 Mice | Not Specified | 6 months | Inhibited ~20-fold increase | Almost all increase inhibited | [4] |
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to measure the efficacy of this compound in reducing Aβ levels in the brains of transgenic mice.
Protocol 1: Brain Tissue Homogenization and Fractionation
This protocol describes the preparation of soluble and insoluble fractions from mouse brain tissue for subsequent Aβ analysis.
Materials:
-
Fresh or frozen mouse brain hemispheres
-
Tissue Homogenization Buffer (THB): 20 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Diethylamine (DEA) solution: 0.2% DEA in 50 mM NaCl.
-
Formic Acid (FA), minimum 95%
-
Neutralization Buffer: 1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3
-
Dounce homogenizer
-
Ultracentrifuge and appropriate tubes
-
Sonicator
Procedure:
-
Homogenization:
-
Weigh the brain tissue and add 10 volumes of ice-cold THB.
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.
-
-
Soluble Fraction (DEA Extraction):
-
To a portion of the homogenate, add an equal volume of DEA solution.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (soluble fraction) and neutralize it by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
Store the neutralized soluble fraction at -80°C.
-
-
Insoluble Fraction (Formic Acid Extraction):
-
Use the pellet from the DEA extraction or a separate aliquot of the initial homogenate.
-
Add 2 volumes of cold formic acid to the pellet or homogenate.
-
Sonicate the sample on ice until the pellet is completely dissolved.
-
Centrifuge at 135,000 x g for 1 hour at 4°C.
-
Dilute the supernatant (insoluble fraction) 1:20 with FA neutralization buffer.
-
Store the neutralized insoluble fraction at -80°C.
-
Protocol 2: Aβ Sandwich ELISA
This protocol describes the quantification of Aβ40 and Aβ42 levels in the prepared brain fractions using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA plates (96-well)
-
Capture antibody (specific for Aβ40 or Aβ42 N-terminus)
-
Detection antibody (biotinylated, specific for Aβ C-terminus, e.g., 3D6)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Synthetic Aβ40 and Aβ42 peptides for standard curve
-
Plate reader
Procedure:
-
Coating:
-
Coat the ELISA plate wells with the capture antibody (e.g., 1 µg/mL in 0.1 M sodium bicarbonate) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with washing buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare a standard curve using synthetic Aβ peptides.
-
Add standards and brain lysate samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection:
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
Protocol 3: Immunohistochemistry (IHC) for Aβ Plaques
This protocol describes the visualization of Aβ plaques in fixed mouse brain sections.
Materials:
-
Paraffin-embedded or cryo-sectioned brain tissue (30-40 µm thick)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Formic acid (for antigen retrieval)
-
Tris-buffered saline (TBS)
-
Mounting medium
-
Microscope
Procedure:
-
Antigen Retrieval:
-
Incubate free-floating sections in 95% formic acid for 5 minutes.
-
Rinse thoroughly in TBS.
-
-
Blocking and Permeabilization:
-
Incubate sections in a blocking buffer (e.g., TBS with 0.3% Triton X-100 and 5% normal serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary Aβ antibody overnight at 4°C.
-
-
Secondary Antibody and Signal Amplification:
-
Rinse sections in TBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Rinse and incubate with the ABC reagent for 1 hour.
-
-
Visualization:
-
Rinse sections and develop the signal using DAB substrate until the desired staining intensity is reached.
-
-
Mounting and Imaging:
-
Rinse sections, mount them on glass slides, and coverslip with mounting medium.
-
Image the sections using a bright-field microscope and quantify the Aβ plaque load using image analysis software.
-
Conclusion
This compound is a potent BACE1 inhibitor that effectively reduces Aβ levels and plaque pathology in preclinical models of Alzheimer's disease. The provided data and protocols offer a framework for researchers to design and execute studies to further evaluate the efficacy of this compound and other BACE1 inhibitors. Consistent and standardized methodologies are crucial for generating reliable and comparable data in the pursuit of effective AD therapeutics.
References
- 1. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: NB-360 for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] While extensively studied for its role in reducing amyloid-β (Aβ) plaque formation in the context of Alzheimer's disease, this compound has also emerged as a critical tool for investigating the physiological roles of BACE1 in synaptic plasticity.[2][3] BACE1 is the rate-limiting enzyme in the production of Aβ peptides; however, it also cleaves other substrates involved in normal synaptic function.[4][5] Consequently, inhibition of BACE1 with this compound can lead to significant alterations in synaptic structure and function, making it a valuable pharmacological agent for studying the molecular mechanisms underpinning synaptic plasticity.[6]
These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on synaptic plasticity, including in vivo two-photon microscopy of dendritic spines and ex vivo electrophysiological recordings of long-term potentiation (LTP).
Mechanism of Action in Synaptic Plasticity
This compound is a potent inhibitor of BACE1, with low nanomolar efficacy in enzymatic and cellular assays.[2] It also exhibits inhibitory activity against the closely related enzyme BACE2.[2] The impact of this compound on synaptic plasticity is primarily attributed to its inhibition of BACE1. BACE1 cleaves several substrates crucial for synaptic function beyond the amyloid precursor protein (APP). One key substrate is the seizure protein 6 (Sez6), which is involved in maintaining normal dendritic arborization and synaptic plasticity.[1] Inhibition of BACE1 by this compound disrupts the processing of Sez6, leading to impairments in synaptic structure and function.[1][7] This can manifest as reduced dendritic spine formation and attenuated long-term potentiation (LTP).[1][6][7]
Signaling Pathway of BACE1 Inhibition by this compound and its Impact on Synaptic Plasticity
Caption: BACE1 inhibition by this compound affects synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other BACE1 inhibitors on key parameters of synaptic plasticity.
Table 1: Effect of this compound on Dendritic Spine Density
| Treatment Group | Dosage | Duration | Change in Spine Density | Mouse Model | Reference |
| High-Dose this compound | Not Specified | 4 weeks | 7% decrease | Wild-type | [1] |
| Low-Dose this compound | 0.05 g/kg | Not Specified | 9% increase | Wild-type | [1] |
Table 2: Effect of BACE1 Inhibitors on Long-Term Potentiation (LTP)
| BACE1 Inhibitor | Concentration/Dose | Preparation | LTP Measurement | Effect on LTP | Reference |
| This compound | Not Specified | Wild-type brain slices | fEPSP slope | Attenuated | [7] |
| SCH1682496 | 30 mg/kg & 100 mg/kg | In vivo treated mice | fEPSP slope | Reduced | [6][8] |
| LY2811376 | Not Specified | In vivo treated mice | fEPSP slope | Reduced | [6] |
Experimental Protocols
Protocol 1: In Vivo Two-Photon Imaging of Dendritic Spine Dynamics
This protocol is adapted from studies investigating the effect of BACE1 inhibitors on structural synaptic plasticity.[1][6]
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo spine dynamics study with this compound.
Materials:
-
This compound
-
Transgenic mice expressing fluorescent proteins in neurons (e.g., AppNL-G-FGFP-M)
-
Two-photon microscope
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical tools for cranial window implantation
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Surgery:
-
Anesthetize the mouse using an approved protocol.
-
Perform a craniotomy to create a cranial window over the brain region of interest (e.g., somatosensory or hippocampal CA1 region).[9]
-
Implant a glass coverslip to seal the craniotomy, allowing for chronic imaging.
-
Allow the animal to recover for at least 4 weeks post-surgery.[9]
-
-
This compound Administration:
-
In Vivo Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Acquire baseline images of dendritic segments before or at the beginning of the this compound treatment.
-
Perform subsequent imaging sessions at regular intervals (e.g., weekly) to monitor changes in dendritic spine morphology, density, formation, and elimination.
-
-
Data Analysis:
-
Use image analysis software to manually or semi-automatically quantify the number and morphology of dendritic spines at each time point.
-
Calculate spine density (number of spines per unit length of dendrite).
-
Track individual spines across imaging sessions to determine rates of spine formation and elimination.
-
Compare the data from this compound treated animals to vehicle-treated controls.
-
Protocol 2: Ex Vivo Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol is based on methodologies used to assess the impact of BACE1 inhibitors on synaptic function.[6][7][9]
Workflow for Ex Vivo Electrophysiology
Caption: Workflow for studying LTP with this compound in brain slices.
Materials:
-
This compound
-
Wild-type or transgenic mice
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2, pH 7.4, bubbled with 95% O2/5% CO2.[9]
-
Electrophysiology rig with perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution.[9]
-
Use a vibratome to prepare acute sagittal or coronal brain slices (e.g., 350 µm thick) containing the hippocampus.[9]
-
Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
This compound Application:
-
For acute application, perfuse the brain slice with aCSF containing the desired concentration of this compound for a specified period before and during the recording.
-
Alternatively, use brain slices from mice chronically treated with this compound in vivo as described in Protocol 1.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]
-
Determine the stimulus intensity that evokes an fEPSP of 40-50% of the maximal amplitude.[9]
-
-
LTP Induction and Recording:
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.033 Hz).[9]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).[9]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between this compound treated and control slices.
-
Concluding Remarks
This compound serves as a valuable research tool for dissecting the roles of BACE1 in synaptic plasticity. The protocols outlined here provide a framework for investigating its effects on both structural and functional aspects of synapses. Researchers should consider dose- and time-dependent effects of this compound, as these can vary and may even lead to opposing outcomes on synaptic parameters.[1] Careful experimental design and data interpretation are crucial for advancing our understanding of BACE1's function in the healthy and diseased brain.
References
- 1. β-secretase inhibition prevents structural spine plasticity deficits in AppNL-G-F mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing NB-360 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells and the production of inflammatory mediators. A key pathological hallmark in Alzheimer's disease (AD) is the accumulation of amyloid-beta (Aβ) peptides, which are potent triggers of this inflammatory cascade. NB-360 is a potent, orally bioavailable, and brain-penetrant inhibitor of β-secretase 1 (BACE1), the primary enzyme responsible for the production of Aβ.[1][2] By inhibiting BACE1, this compound effectively reduces Aβ levels, thereby mitigating downstream neuroinflammatory processes. This application note provides detailed protocols and data for the use of this compound in preclinical neuroinflammation models.
Mechanism of Action
This compound is a dual inhibitor of BACE1 and BACE2 with high potency (IC50 values of 5 and 6 nM, respectively). Its primary mechanism in the context of neuroinflammation is the reduction of Aβ production. The subsequent decrease in Aβ plaques leads to a reduction in the activation of microglia and astrocytes, the primary immune cells of the central nervous system. Recent studies have also elucidated a more direct role of BACE1 inhibition in modulating microglial function, enhancing their phagocytic capacity for Aβ clearance through the PI3K-AKT-mTOR-HIF-1α signaling pathway.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| BACE1 IC50 | 5 nM | In vitro | [3] |
| BACE2 IC50 | 6 nM | In vitro | [3] |
| Aβ40 Reduction (Brain) | >50% | Rat (1.5 mg/kg, p.o.) | [1] |
| Aβ40 Reduction (Brain) | 68% | Mouse (45 mg/kg/day, p.o. for 6 weeks) | [1] |
| Aβ Deposition | Complete Blockade | APP Transgenic Mice | [1][2] |
Table 2: Quantitative Effects of BACE1 Inhibition on Neuroinflammation Markers in APP Transgenic Mice
| Marker | Treatment Group | Change vs. Control | Model | Reference |
| Activated Microglia (Iba1+) | BACE1 Inhibitor | Stopped Accumulation | APP Transgenic Mice | [1][2] |
| TNF-α | APP Transgenic | Increased | APP/PS1 Mice | [4] |
| IL-1β | APP Transgenic | Increased | APP/PS1 Mice | [4] |
| IL-6 | APP Transgenic | Increased | APP/PS1 Mice | [4] |
| Microglial Processes | BACE1 Knockout | Increased Branching & Length | 5xFAD Mice | |
| Plaque-associated Microglia | BACE1 Knockout | Increased Number | 5xFAD Mice |
Note: Quantitative data on specific cytokine reduction by this compound is inferred from its potent Aβ-lowering effects and the established correlation between Aβ load and inflammatory cytokine levels.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol is adapted for chronic administration in neuroinflammation models, particularly in APP transgenic mice.
Materials:
-
This compound
-
Standard mouse chow
-
Mill for grinding chow and compound
-
Pellet maker (optional)
Procedure:
-
Dosage Calculation: A typical effective dose of this compound is 0.5 g/kg of food. This corresponds to a daily oral gavage dose of approximately 100 µmol/kg (45 mg/kg).
-
Formulation:
-
Thoroughly grind the standard mouse chow into a fine powder.
-
Weigh the appropriate amount of this compound and mix it uniformly with the powdered chow.
-
If desired, re-pellet the chow mixture. Alternatively, provide the powdered formulation in a suitable feeder.
-
-
Administration:
-
House the mice with free access to the this compound-containing chow and water.
-
For a 6-week study in APP transgenic mice, this administration method has been shown to be effective.[1]
-
Monitor food consumption to ensure consistent dosing.
-
Protocol 2: Immunohistochemistry for Microglia and Astrocyte Activation
This protocol is for the analysis of Iba1 (microglia) and GFAP (astrocytes) in brain tissue from this compound treated mice.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Normal Goat Serum (or serum from the host of the secondary antibody)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and section at 30-40 µm on a cryostat.
-
-
Staining:
-
Wash sections in PBS (3 x 5 minutes).
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 2 hours at room temperature, protected from light.
-
Wash sections in PBS (3 x 10 minutes).
-
Counterstain with DAPI for 5 minutes.
-
Wash in PBS and mount on slides with mounting medium.
-
-
Analysis:
-
Image sections using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1+ and GFAP+ cells. Morphological analysis can be performed using Sholl analysis to assess process complexity.
-
Protocol 3: ELISA for Pro-inflammatory Cytokines
This protocol is for the quantification of cytokines like TNF-α, IL-1β, and IL-6 in brain homogenates.
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer (dounce or mechanical)
-
BCA protein assay kit
-
Commercially available ELISA kits for specific cytokines
Procedure:
-
Brain Homogenate Preparation:
-
Dissect the brain region of interest on ice.
-
Add ice-cold lysis buffer (e.g., 10 µL per mg of tissue).
-
Homogenize the tissue thoroughly.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction).
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Normalize cytokine concentrations to the total protein concentration of the sample.
-
Signaling Pathway Visualization
Inhibition of BACE1 by this compound not only reduces the production of Aβ but also enhances the phagocytic activity of microglia, promoting the clearance of existing amyloid plaques. This is mediated through the PI3K-AKT-mTOR signaling pathway, which is upregulated upon BACE1 inhibition in microglia.
Conclusion
This compound is a valuable research tool for investigating the role of Aβ-induced neuroinflammation in various disease models. Its potent BACE1 inhibition leads to a robust reduction in Aβ pathology and a subsequent decrease in glial activation and inflammatory responses. The provided protocols offer a starting point for researchers to incorporate this compound into their in vivo studies to further elucidate the complex interplay between amyloid pathology and neuroinflammation.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NB-360 Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of NB-360, a potent BACE1 inhibitor. The information is compiled from preclinical studies to guide researchers in designing and interpreting experiments involving this compound.
I. Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound across different preclinical species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (µmol/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |
| Mouse | Intravenous (i.v.) | 2 | 15 | 1.5 | 1.2 | - |
| Oral (p.o.) | 6 | - | - | - | 60 | |
| Rat | Intravenous (i.v.) | 2 | 40 | 3.5 | 1.0 | - |
| Oral (p.o.) | 6 | - | - | - | 80 | |
| Beagle Dog | Intravenous (i.v.) | 2 | 3 | 0.3 | 1.5 | - |
| Oral (p.o.) | 2 | - | - | - | 100 |
Data compiled from Neumann et al., 2015.
Table 2: Pharmacodynamic Efficacy of this compound in Rats (Oral Administration)
| Dose (µmol/kg) | Time Post-Dose (h) | Aβ40 Reduction in Forebrain (%) | Aβ40 Reduction in CSF (%) |
| 3 | 4 | >50 | >50 |
| 8 | >50 | >50 | |
| 10 | 4 | ~75 | ~80 |
| 8 | ~70 | ~75 | |
| 30 | 4 | 91 | ~90 |
| 8 | ~85 | ~85 | |
| 16 | >50 | >50 |
Data compiled from Neumann et al., 2015.[1] An efficacious dose (ED50) for the inhibition of forebrain Aβ40 in rats at 4 hours was determined to be 1.6 ± 0.25 μmol/kg.[1]
II. Signaling Pathway of this compound Action
This compound is a potent inhibitor of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound prevents the initial cleavage of APP, leading to a reduction in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
III. Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies with this compound in a research setting.
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male Sprague Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dosing:
-
Oral (p.o.): Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single dose (e.g., 6 µmol/kg) via oral gavage.
-
Intravenous (i.v.): Prepare a solution of this compound in the vehicle at the desired concentration. Administer a single bolus dose (e.g., 2 µmol/kg) via the tail vein or a catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.
Protocol 2: Pharmacodynamic Study in Rats
Objective: To evaluate the effect of this compound on amyloid-β (Aβ40) levels in the brain and cerebrospinal fluid (CSF) of rats.
Materials:
-
Male Sprague Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Surgical instruments for brain and CSF collection
-
Homogenization buffer for brain tissue
-
Aβ40 ELISA kit
-
Microplate reader
Procedure:
-
Animal Acclimation and Dosing: Follow the procedures described in Protocol 1 for animal acclimation and oral administration of this compound at various doses (e.g., 3, 10, and 30 µmol/kg).
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 4, 8, 16, and 24 hours), anesthetize the rats.
-
CSF Collection: Collect CSF from the cisterna magna.
-
Brain Tissue Collection: Perfuse the animals with saline to remove blood from the brain, then dissect the forebrain.
-
-
Sample Preparation:
-
CSF: Use CSF directly in the ELISA or store at -80°C.
-
Brain Homogenate: Homogenize the forebrain tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
-
Aβ40 Quantification: Measure the concentration of Aβ40 in the CSF and brain homogenate supernatant using a validated Aβ40 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction of Aβ40 at each dose and time point relative to the vehicle-treated control group. Determine the ED50 value.
IV. Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical in vivo study of this compound.
References
Troubleshooting & Optimization
NB-360 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of NB-360 in solution. The following question-and-answer format addresses common concerns and provides detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For laboratory use, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: What are the recommended storage conditions for this compound as a solid and in a stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0°C to 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How stable is this compound in aqueous solutions or biological buffers?
A3: The stability of this compound in aqueous solutions, including common biological buffers (e.g., PBS, Tris, HEPES), has not been extensively reported in publicly available literature. Stability can be influenced by several factors, including pH, buffer composition, and temperature. Therefore, it is highly recommended to determine the stability of this compound in your specific experimental buffer under your experimental conditions. A detailed protocol for assessing stability is provided in the "Troubleshooting and Experimental Protocols" section.
Q4: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To troubleshoot this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of DMSO: While not always feasible depending on your experimental system's tolerance, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent system: For some applications, the use of other organic co-solvents or formulating agents might be possible, but this would require significant validation.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which includes a picolinamide functional group, potential degradation pathways could involve hydrolysis of the amide bond, particularly under strong acidic or basic conditions. Oxidation is another common degradation pathway for many drug molecules.[2][3] Forced degradation studies, as outlined in the protocol below, can help identify potential degradation products.
Troubleshooting and Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for this assessment.
Objective: To quantify the concentration of this compound over time in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC (to be optimized)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Prepare the Working Solution:
-
Dilute the DMSO stock solution into your pre-warmed aqueous buffer to the final desired working concentration (e.g., 10 µM). Ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to minimize its potential effects on the experiment and stability.
-
-
Incubation and Sampling:
-
Place the working solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).
-
Immediately take a sample at time zero (T=0). This will serve as your baseline.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
For each time point, transfer an aliquot of the solution into an HPLC vial. If not analyzing immediately, store the samples at -80°C to halt further degradation.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from any potential degradants.
-
Analyze the collected samples by HPLC.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
-
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.
Methodology:
Prepare solutions of this compound in your solvent of choice and expose them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solution to UV light.
Analyze the stressed samples using a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in a solution.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of NB-360
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NB-360. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, brain-penetrable dual inhibitor of β-secretase 1 (BACE1) and β-secretase 2 (BACE2), with IC50 values in the low nanomolar range.[1] Its primary therapeutic target is BACE1, which is a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP), the pathway that produces amyloid-β (Aβ) peptides associated with Alzheimer's disease.[2][3][4]
Q2: What are the known off-target effects of this compound and other BACE1 inhibitors?
A2: While this compound is highly selective against some proteases like pepsin and cathepsin E, off-target effects can occur.[5] Known off-target effects for BACE inhibitors, including this compound, are primarily related to the inhibition of BACE2 and other structurally related aspartyl proteases like Cathepsin D (CatD).[6]
-
Hair Depigmentation: Chronic treatment with this compound has been observed to cause patches of grey hair in mice.[2][4] This is attributed to the inhibition of BACE2, which is involved in the processing of the premelanosome protein (PMEL), a key component of melanosome maturation and pigmentation.
-
Lysosomal Dysfunction: Some BACE1 inhibitors can inhibit Cathepsin D, a lysosomal aspartyl protease, which can disrupt lysosomal function and potentially lead to cellular toxicity.[6]
-
Ocular Toxicity: Off-target inhibition of Cathepsin D has been linked to ocular toxicity in preclinical models.[6]
-
Cognitive Worsening: At high doses, some BACE1 inhibitors have shown cognitive worsening in clinical trials.[6][7] This may be due to the inhibition of BACE1 processing of other substrates important for neuronal function.[7]
-
Liver Toxicity: Some BACE1 inhibitors have been associated with liver toxicity in clinical trials.[8]
Q3: How can I minimize off-target effects in my experiments with this compound?
A3: To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that achieves the desired on-target effect (e.g., reduction of Aβ) while minimizing off-target engagement.[6]
-
Use of Appropriate Controls: Always include vehicle-treated controls in your experiments. If possible, use a structurally unrelated BACE1 inhibitor as a comparator to distinguish compound-specific effects from mechanism-based off-target effects.[6]
-
Cell Line Selection: Be aware that the expression levels of on- and off-target proteins can vary between cell lines, potentially influencing the observed effects.
-
Monitor Cell Health: Routinely assess cell viability and morphology to identify any signs of toxicity.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my cell cultures treated with this compound.
| Potential Cause | Recommended Action |
| Off-target inhibition of Cathepsin D | 1. Assess Lysosomal Health: Use lysosomal pH indicators (e.g., LysoTracker dyes) or assays for lysosomal membrane permeabilization to check for lysosomal dysfunction. 2. Measure Cathepsin D Activity: Perform an in vitro enzymatic assay to directly measure the inhibitory effect of your this compound batch on Cathepsin D activity.[6] 3. Rescue Experiment: If possible, overexpress Cathepsin D in your cells to see if it mitigates the cytotoxic effects. |
| Solvent-induced toxicity | 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). 2. Include Solvent Control: Always have a vehicle-only control group to assess the effect of the solvent. |
| Compound Purity | 1. Verify Compound Purity: If possible, verify the purity of your this compound stock. Impurities from synthesis could be cytotoxic. |
Issue 2: My in vivo study with this compound shows hair depigmentation. Is this expected?
| Potential Cause | Recommended Action |
| On-target inhibition of BACE2 | 1. Acknowledge Known Off-Target Effect: Hair depigmentation is a known and expected off-target effect of BACE2 inhibition by compounds like this compound.[6] 2. Dose Optimization: If this side effect is undesirable for your experimental goals, consider if a lower dose of this compound could still achieve sufficient BACE1 inhibition with less impact on BACE2. |
Issue 3: I am not observing the expected reduction in Aβ levels after this compound treatment.
| Potential Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound for Aβ reduction in your specific experimental system (e.g., cell line or animal model).[1] |
| Assay Sensitivity | 1. Validate Assay: Ensure your Aβ detection method (e.g., ELISA, Western blot) is sensitive enough to detect the expected changes. |
| Compound Stability | 1. Proper Storage: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) to prevent degradation. |
Quantitative Data Summary
| Target | IC50 (nM) | Notes |
| BACE1 | 5 | Potent inhibition of the primary target.[1] |
| BACE2 | 6 | Similar potency to BACE1, leading to off-target effects like hair depigmentation.[1] |
| Cathepsin D | High selectivity | This compound is reported to have high selectivity versus Cathepsin D, but this should be experimentally verified if cytotoxicity is observed.[5] |
| Pepsin | High selectivity | [5] |
| Cathepsin E | High selectivity | [5] |
Experimental Protocols
Protocol 1: Western Blot for sAPPβ and CTFβ
This protocol is to assess the on-target activity of this compound by measuring the levels of the direct products of BACE1 cleavage of APP.
-
Cell Treatment: Plate cells (e.g., SH-SY5Y overexpressing human APP) and allow them to adhere. Treat with varying concentrations of this compound (and vehicle control) for 24-48 hours.
-
Lysate Preparation: Collect the conditioned media and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from the cell lysates and equal volumes of conditioned media on a Tris-Glycine gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against sAPPβ (for conditioned media) or the C-terminus of APP (to detect CTFβ, in cell lysates) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cell lysates).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: On-target pathway of this compound inhibiting BACE1 cleavage of APP.
Caption: Potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. seqwell.com [seqwell.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving NB-360 Delivery to the Brain
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing NB-360, a potent and brain-penetrable BACE-1 inhibitor, in preclinical studies. The information provided is designed to address common challenges and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Variable Brain Penetration | Improper Formulation: this compound precipitation or poor solubility in the vehicle. Incorrect Administration: Improper oral gavage technique leading to dosing errors. Animal-Specific Factors: Variability in gastrointestinal absorption or metabolism among individual animals. P-glycoprotein Efflux: Although unlikely to play a major role, individual variations in efflux pump activity could contribute.[1] | Formulation Optimization: Ensure this compound is fully dissolved. Consider using a co-solvent system if necessary. For administration in food pellets, ensure homogenous mixing. Refine Gavage Technique: Ensure proper training on oral gavage to minimize stress and ensure accurate dosing. Consider alternative, less stressful methods like voluntary consumption of drug-mixed food. Increase Sample Size: A larger cohort of animals can help to statistically mitigate for individual physiological variations. Assess Efflux: If persistent issues arise, consider co-administration with a P-glycoprotein inhibitor as a diagnostic experiment. |
| Inconsistent Pharmacodynamic Effects (Aβ Reduction) | Variable Drug Exposure: See "Low or Variable Brain Penetration." Timing of Tissue Collection: Aβ levels can rebound as the drug is cleared.[2] Assay Variability: Inconsistent sample processing or ELISA/MS analysis. | Standardize Protocols: Ensure consistent timing of dosing and tissue collection relative to the administration time. Optimize Tissue Processing: Follow a standardized protocol for brain homogenization and protein extraction. Validate Assays: Run appropriate controls and standards for all analytical methods to ensure reproducibility. |
| Observed Side Effects (e.g., Hair Depigmentation) | On-Target BACE-1/BACE-2 Inhibition: Chronic inhibition of BACE-1 and BACE-2 can affect the processing of other substrates, such as PMEL17, which is involved in melanogenesis.[3] | Dose Optimization: Determine the minimal effective dose that achieves the desired Aβ reduction to minimize off-target effects. Monitor Animal Health: Regularly observe animals for any adverse effects. If significant side effects are noted, consider adjusting the dose or treatment duration. |
| Precipitation of this compound in Formulation | Poor Solubility: this compound is a lipophilic molecule with limited aqueous solubility. Incorrect Solvent Choice: The chosen vehicle may not be appropriate for maintaining this compound in solution. | Solvent Screening: Test the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems. Formulation Aids: Consider the use of solubilizing agents such as cyclodextrins or formulating as a lipid-based delivery system. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended method for administering this compound to mice? A1: this compound can be administered orally either by gavage or by incorporating it into food pellets. For oral gavage, a typical dose might be in the range of 3-30 µmol/kg.[2] When mixed with food, a concentration of 0.5 g of this compound per kg of food has been used for chronic studies in APP transgenic mice.[4]
-
Q2: What is a suitable vehicle for formulating this compound for oral gavage? A2: While specific formulation details for this compound are proprietary, a common approach for similar compounds is to use a suspension or solution in a vehicle such as a mixture of 0.5% methylcellulose and 0.1% Tween 80 in water. It is crucial to ensure the compound is fully dissolved or forms a stable and homogenous suspension.
-
Q3: How can I minimize stress in animals during oral gavage? A3: Proper training and a gentle, swift technique are essential. Using flexible gavage tubes can reduce the risk of esophageal injury.[5] Alternatively, formulating this compound in a palatable food source for voluntary consumption can significantly reduce stress.
Pharmacokinetics and Brain Uptake
-
Q4: What are the expected plasma and brain concentrations of this compound after oral administration? A4: In rats dosed orally, this compound is rapidly absorbed with a Tmax of around 1 hour.[2] In APP transgenic mice fed a diet containing 0.5 g/kg this compound, average plasma and brain levels over 24 hours were approximately 1.2 µM and 4.8 µM, respectively.[4]
-
Q5: How does this compound cross the blood-brain barrier? A5: this compound is a brain-penetrable molecule, likely due to its favorable physicochemical properties, such as high lipophilicity. The specific transporters involved have not been fully elucidated, but it is suggested that P-glycoprotein mediated efflux is not a major hurdle.[1]
Potential Issues and Off-Target Effects
-
Q6: Are there any known off-target effects of this compound? A6: Chronic treatment with this compound in APP transgenic mice has been associated with the appearance of patches of grey hairs, which is linked to its inhibition of BACE-1/2 and subsequent effects on melanin production.[3] As a BACE1 inhibitor, it is also important to be aware of potential class-wide off-target effects observed with other BACE1 inhibitors, which can include cognitive worsening at high doses and potential liver toxicity, though these have not been specifically reported for this compound.
-
Q7: My in vivo results with this compound are highly variable. What could be the cause? A7: High variability can stem from several factors, including inconsistent formulation, inaccurate dosing (especially with oral gavage), or individual differences in animal metabolism and absorption. Careful attention to standardizing your experimental procedures is critical.
Experimental Protocols
Protocol 1: Formulation and Oral Gavage of this compound in Mice
-
Preparation of Vehicle: Prepare a fresh solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
This compound Formulation:
-
Accurately weigh the required amount of this compound free base.
-
If this compound is not readily soluble in the vehicle, first dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the vehicle while vortexing to create a fine suspension. Ensure the final concentration of the organic solvent is low (typically <5%) and consistent across all animals.
-
Vortex the suspension thoroughly before each gavage to ensure a homogenous dose.
-
-
Oral Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
-
Brain Tissue Homogenization:
-
Rapidly excise the brain and snap-freeze in liquid nitrogen.
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve prepared in a similar matrix.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 1 mg/kg | - | - | 1.2 | - |
| Mouse | PO | 10 mg/kg | 0.5 | 1200 | 1.5 | 60 |
| Rat | IV | 1 mg/kg | - | - | 2.5 | - |
| Rat | PO | 10 mg/kg | 1 | 800 | 3.0 | 40 |
| Dog | IV | 0.5 mg/kg | - | - | 8.0 | - |
| Dog | PO | 0.5 mg/kg | 2 | 150 | 10.0 | 80 |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Table 2: this compound Concentration in Plasma and Brain of APP Transgenic Mice
| Treatment | Duration | Average Plasma Concentration (µM) | Average Brain Concentration (µM) |
| 0.5 g/kg this compound in food | 24 hours | 1.2 | 4.8 |
Data from chronic feeding study.[4]
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: In vivo experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
NB-360 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for NB-360, a potent and brain-penetrable BACE-1 inhibitor for research use.[1] This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common sources of experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: What are the proper storage conditions for this compound? I'm concerned about compound degradation affecting my results.
A1: Proper storage is critical for maintaining the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0 - 4°C. For long-term storage (months to years), this compound should be stored at -20°C.[1] The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Always protect the compound from light.[1]
Q2: I'm seeing inconsistent results between experiments. Could my solvent choice or formulation be the issue?
A2: Yes, the formulation can significantly impact the compound's solubility and bioavailability, leading to variability. It is crucial to ensure that this compound is fully dissolved in the vehicle before administration. The choice of vehicle should be consistent across all experimental and control groups. For in vivo studies, the vehicle should be well-tolerated by the animals. If you are unsure about an appropriate vehicle for your specific experimental setup, consulting relevant literature for BACE-1 inhibitors is recommended.
In Vivo Experiments (Mouse Models)
Q3: My data shows high variability in amyloid-β (Aβ) reduction between mice in the same treatment group. What could be the cause?
A3: High inter-animal variability is a common challenge in in vivo studies. Several factors related to the oral gavage procedure, animal stress, and underlying biology can contribute to this.
-
Oral Gavage Technique: The oral gavage procedure itself can be a significant source of variability and stress for the animals.[2][3] Inconsistent administration can lead to variations in the actual dose received by each animal. Ensuring that all technicians are proficient and consistent in their technique is crucial. Some studies suggest that using sucrose-coated gavage needles can reduce procedural time and animal stress, potentially leading to less variability.[2]
-
Animal Stress: Stress from handling and the gavage procedure can influence physiological responses and introduce confounding variables.[2] Acclimatizing mice to the facility for at least a week before the experiment is essential.[4]
-
Dosing Accuracy: Ensure precise calculation of the dosage based on the most recent body weight of each mouse.[4]
-
Food Consumption (for in-feed studies): If administering this compound in the feed, monitor food consumption to ensure consistent drug intake.[4] For precise dosing, metabolic cages can be utilized.[4]
Troubleshooting In Vivo Variability
Caption: Troubleshooting logic for in vivo experimental variability.
Q4: I am planning a chronic study with this compound. What are some key considerations for the experimental protocol?
A4: For chronic studies, continuous and consistent administration of the inhibitor is key. One common method is in-feed dosing.
Experimental Protocol: Chronic In-Feed Administration of a BACE-1 Inhibitor
-
Diet Formulation: Collaborate with a commercial vendor to create a palatable chow containing this compound at the desired concentration.
-
Animal Acclimation: House the mice in their designated environment and provide standard chow for an acclimation period.
-
Treatment Initiation: For the treatment group, replace the standard chow with the this compound-formulated chow. The control group should continue to receive the standard chow.[4]
-
Monitoring: Regularly monitor food intake to estimate drug consumption. Throughout the study, monitor the general health and body weight of the animals.[4]
-
Tissue Collection: At the end of the study, euthanize the mice according to approved protocols. Perfuse with ice-cold saline and dissect the brain and other relevant tissues. Snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent analysis.[4]
Endpoint Analysis (ELISA & Immunohistochemistry)
Q5: My amyloid-β ELISA results have high background and poor reproducibility. What are the common causes and solutions?
A5: High background and poor reproducibility in ELISAs can stem from several factors, from reagent preparation to washing steps. Below is a summary of common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of washes. Optimize blocking time and/or the concentration of the blocking agent. |
| Antibody concentration is too high. | Titrate the primary or secondary antibody to the optimal concentration. | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. | |
| Poor Reproducibility | Inconsistent pipetting. | Ensure pipettes are calibrated. Use fresh tips for each sample and reagent transfer.[5] |
| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature. Avoid stacking plates. | |
| Improper standard curve preparation. | Reconstitute and dilute standards carefully and consistently according to the protocol. Do not reuse diluted standards.[6] |
Q6: I am not seeing a clear signal, or the staining is weak in my immunohistochemistry (IHC) for amyloid plaques. How can I troubleshoot this?
A6: Weak or no staining in IHC can be due to a variety of issues related to tissue preparation, antigen retrieval, or antibody concentrations.
Troubleshooting Weak IHC Staining
Caption: Troubleshooting workflow for weak or absent IHC staining.
Q7: I am observing non-specific staining in my IHC experiments. What are the likely causes?
A7: Non-specific staining can obscure your results and can be caused by several factors. A common issue is endogenous peroxidase activity, which can be addressed by quenching the tissue sections with a 3% H2O2 solution before primary antibody incubation.[7] Another cause can be the primary antibody concentration being too high, leading to off-target binding. In this case, re-titer the antibody to find the optimal dilution.[8]
Key Experimental Methodologies
BACE-1 Signaling Pathway
The primary mechanism of this compound is the inhibition of the β-secretase enzyme (BACE-1). BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the generation of amyloid-β (Aβ) peptides.[4][9]
Caption: BACE-1 signaling pathway and the inhibitory action of this compound.
Protocol for Acute Oral Administration of this compound in Mice
This protocol is adapted for the acute oral administration of a BACE-1 inhibitor for subsequent pharmacokinetic and pharmacodynamic analysis.[4]
-
Animal Acclimation: Acclimate mice to the housing facility for a minimum of one week prior to the experiment.
-
Formulation Preparation: Prepare the this compound formulation in the chosen vehicle. Ensure the compound is fully dissolved.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the inhibitor formulation to be administered.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Carefully insert a 20-22 gauge, ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
-
Sample Collection:
-
At the predetermined time point post-dosing, euthanize the mouse according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse the animal with ice-cold saline.
-
Dissect the brain and other relevant tissues.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis of Aβ levels.
-
References
- 1. medkoo.com [medkoo.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. novateinbio.com [novateinbio.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. documents.cap.org [documents.cap.org]
- 9. benchchem.com [benchchem.com]
how to dissolve NB-360 for injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NB-360 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Beta-secretase 1 (BACE1), also known as beta-site amyloid precursor protein cleaving enzyme 1. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound reduces the generation of Aβ peptides, which are central to the pathogenesis of Alzheimer's disease.
Q2: What is the recommended solvent for initial stock solution preparation of this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. Based on data for similar BACE1 inhibitors, a stock solution can be prepared in DMSO. For example, the BACE1 inhibitor Verubecestat can be dissolved in DMSO at a concentration of 82 mg/mL.[1]
Q3: Can I inject a solution of this compound prepared only in DMSO?
A3: It is not recommended to inject a solution of this compound prepared solely in DMSO for in vivo studies. High concentrations of DMSO can be toxic to animals. The DMSO stock solution should be further diluted with a suitable vehicle to a final concentration where DMSO is present at a low, non-toxic percentage (typically below 10%).
Q4: What is a suitable vehicle for diluting the this compound DMSO stock solution for in vivo injection?
A4: A common practice for formulating poorly water-soluble compounds for in vivo injection involves a multi-component vehicle system. A typical formulation involves diluting the DMSO stock with a combination of co-solvents such as Polyethylene Glycol 300 (PEG300) and a surfactant like Tween 80, followed by a final dilution in a sterile aqueous solution like saline (0.9% sodium chloride) or sterile water. For instance, a vehicle for the BACE inhibitor Elenbecestat consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Q5: What is the recommended storage condition for this compound stock solutions?
A5: Stock solutions of similar BACE inhibitors in DMSO are typically stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for several minutes. If the compound still does not dissolve, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be attempted. |
| Precipitation occurs upon dilution of the DMSO stock with an aqueous vehicle. | The compound is crashing out of solution due to poor aqueous solubility. | This is a common issue with hydrophobic compounds.[3] Try a slower, stepwise dilution process. Ensure vigorous mixing during the addition of the aqueous phase. Consider adjusting the ratio of co-solvents (e.g., increasing the percentage of PEG300 or Tween 80) in the final formulation. The final formulation should be prepared fresh before each experiment. |
| The final injectable solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation. | The final solution for injection must be clear and free of particulates. If cloudiness persists after thorough mixing and sonication, the formulation may not be suitable at the desired concentration. Consider lowering the final concentration of this compound. Filtration of the final solution through a 0.22 µm syringe filter is recommended for sterilization and removal of any micro-precipitates. |
| Animal shows signs of distress or irritation at the injection site. | The formulation may be too concentrated or contain an irritant at a high concentration. | Ensure the final concentration of DMSO is as low as possible (ideally under 5-10%). Check the pH of the final solution and adjust it to a physiological range (pH 7.2-7.4) if necessary. Consider a different injection route (e.g., intraperitoneal vs. intravenous) that may be better tolerated. |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| Verubecestat (MK-8931) | Solubility in DMSO | 82 mg/mL | [1] |
| Elenbecestat (E2609) | Solubility in DMSO | ≥ 250 mg/mL | [4] |
| Lanabecestat (AZD3293) | In vivo formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [5] |
| General Recommendation | Maximum DMSO in final injectable formulation | < 10% (v/v) |
Experimental Protocols
Protocol for Preparation of this compound Injectable Solution
This protocol is based on established methods for formulating poorly water-soluble BACE inhibitors for in vivo studies. Researchers should optimize the final concentrations based on their specific experimental needs and animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or sterile water for injection
-
Sterile, conical tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution (e.g., 20 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Use an ultrasonic bath if necessary to aid dissolution. This is your Stock Solution .
-
-
Preparation of the Final Injectable Formulation (Example for a 2 mg/mL final concentration):
-
This example uses a common vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
In a new sterile conical tube, add 400 µL of sterile PEG300.
-
Add 100 µL of your this compound Stock Solution (20 mg/mL in DMSO) to the PEG300 and vortex thoroughly.
-
Add 50 µL of sterile Tween 80 to the mixture and vortex until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
The final volume will be 1 mL with an this compound concentration of 2 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
-
Sterilization and Final Preparation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step ensures the sterility of the final injectable solution.
-
The solution is now ready for in vivo administration. It is recommended to use the freshly prepared solution for each experiment.
-
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The proteolytic processing of Amyloid Precursor Protein (APP).
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing an injectable solution of this compound.
References
Technical Support Center: Assessing NB-360 Blood-Brain Barrier Transport
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the blood-brain barrier (BBB) transport of NB-360, a potent BACE-1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its BBB transport important?
A1: this compound is a potent, brain-penetrable inhibitor of β-secretase 1 (BACE-1), an enzyme critical in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[1][2][3] Effective central nervous system (CNS) therapies require drugs to cross the highly selective blood-brain barrier (BBB) to reach their targets. Therefore, accurately assessing the BBB transport of this compound is crucial to determine its potential therapeutic efficacy.
Q2: What are the key parameters to quantify this compound BBB transport?
A2: The most critical parameter is the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state.[4][5][6] A Kp,uu,brain value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.[6][7] Other important parameters include the permeability coefficient (Papp) from in vitro models and brain-to-plasma concentration ratios.
Q3: What are the primary methods to assess this compound's BBB transport?
A3: The three primary methodologies are:
-
In Vitro BBB Models: These models, often using Transwell assays with brain endothelial cells, provide a high-throughput method to estimate the permeability of this compound.[8][9][10]
-
In Situ Brain Perfusion: This technique involves perfusing a solution containing this compound directly into the carotid artery of an anesthetized animal, allowing for the measurement of brain uptake over a short period without the influence of peripheral metabolism.[11]
-
In Vivo Microdialysis: This is considered the gold standard for determining Kp,uu,brain as it allows for the direct sampling of the unbound drug concentration in the brain interstitial fluid of a freely moving animal.[12][13]
Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
Quantitative Data Summary
The following tables summarize key pharmacokinetic and BBB transport parameters for this compound based on available preclinical data.
Table 1: this compound Pharmacokinetic Parameters in Rodents
| Parameter | Species | Dose | Plasma Concentration (µM) | Brain Concentration (µM) | Brain-to-Plasma Ratio | Reference |
| Cavg (24h) | APP Transgenic Mice | 100 µmol/kg (oral) | 1.2 | 4.8 | 4.0 | [18] |
| C4h | APP Transgenic Mice | Not Specified | ~1.5 | ~6.0 | ~4.0 | [18] |
| C24h | APP Transgenic Mice | Not Specified | ~0.5 | ~2.0 | ~4.0 | [18] |
Table 2: this compound In Vitro BACE-1 Inhibition
| Assay | IC50 (nM) | Reference |
| BACE-1 Enzyme Assay | 5 | [3] |
| BACE-2 Enzyme Assay | 6 | [3] |
| Aβ40 Release (wtAPP CHO cells) | 3 | [3] |
| Aβ40 Release (SweAPP CHO cells) | 33 | [3] |
Experimental Protocols & Troubleshooting Guides
In Vitro BBB Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing this compound permeability using a Transwell system.
Diagram: In Vitro BBB Transwell Assay Workflow
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
NB-360 Inhibitor Activity Assay Technical Support Center
Welcome to the technical support center for NB-360 inhibitor activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for assay execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during this compound inhibitor activity assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing no or very weak inhibition of BACE1 activity with this compound in my enzymatic assay?
A1: This could be due to several factors related to the assay components or procedure.
-
Inactive this compound: Ensure the inhibitor is properly stored. This compound stock solutions are typically stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months) to maintain activity.[1] Improper storage can lead to degradation.
-
Enzyme Activity: Verify the activity of your BACE1 enzyme. BACE1 is sensitive to freeze-thaw cycles.[2] Aliquot the enzyme after the first thaw and store at -80°C. Also, ensure the assay buffer has the correct pH (typically acidic, around 4.0-4.5) for optimal BACE1 activity.[3][4]
-
Incorrect Reagent Concentration: Double-check the final concentrations of the enzyme, substrate, and this compound in your assay.
-
Assay Temperature: BACE1 enzymatic assays are temperature-sensitive. Ensure all reagents are equilibrated to the recommended assay temperature before starting the reaction.[5][6]
Q2: My cell-based assay shows a significantly weaker inhibitory effect of this compound compared to the enzymatic assay (IC50 discrepancy). What could be the reason?
A2: A discrepancy between biochemical and cell-based assay results is a common issue.
-
Cell Permeability: While this compound is known to be brain-penetrable, its permeability can vary depending on the cell line used.[7] If this compound cannot efficiently enter the cells, its apparent potency will be lower.
-
Efflux Pumps: Cells may actively transport this compound out via efflux pumps, reducing its intracellular concentration.[7]
-
Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit BACE1.
-
Metabolism of this compound: The cell line you are using might metabolize this compound, leading to a lower effective concentration over the incubation period.
-
Different APP Substrate: Cell-based assays often use cells overexpressing Amyloid Precursor Protein (APP), sometimes with mutations like the "Swedish" mutation. This compound has shown different potencies in cells with wild-type APP versus Swedish APP (SweAPP). For instance, the IC50 for Aβ40 release is 3 nM in wtAPP CHO cells but 33 nM in SweAPP CHO cells.[1][8]
Q3: I am observing high background signal in my FRET-based enzymatic assay. How can I reduce it?
A3: High background can mask the true signal and reduce the assay window.
-
Substrate Instability: The FRET substrate may be degrading spontaneously, leading to a high background fluorescence. Ensure the substrate is stored correctly and protected from light.[2]
-
Contaminated Reagents: Check for contamination in your assay buffer or other reagents. Using fresh, high-quality reagents can help.
-
Incorrect Wavelength Settings: Verify that you are using the correct excitation and emission wavelengths for your specific FRET substrate.[3][9]
-
Plate Type: For fluorescence-based assays, use black plates to minimize background from scattered light and autofluorescence.[5]
Q4: The results of my Aβ ELISA (in a cell-based assay) are not reproducible. What are the potential causes?
A4: Poor reproducibility in ELISAs can stem from various sources.
-
Pipetting Errors: Inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[10]
-
Inadequate Washing: Insufficient washing between steps can result in high background and variability. Ensure all wells are washed thoroughly and consistently.[10]
-
Aβ Aggregation: Amyloid-beta peptides have a tendency to aggregate, which can mask antibody epitopes and lead to an underestimation of the total Aβ concentration.[11][12] Sample pre-treatment with agents like formic acid can help to disaggregate Aβ oligomers.[11]
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with buffer.
-
Inconsistent Incubation Times and Temperatures: Ensure all plates are incubated for the same duration and at the same temperature.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and typical BACE1 inhibitor assay parameters.
Table 1: this compound Inhibitory Potency
| Target | Assay Type | Cell Line/System | IC50 |
| Human BACE1 | Enzymatic | Recombinant catalytic domain | 5 nM[8] |
| Mouse BACE1 | Enzymatic | Recombinant catalytic domain | 5 nM[8] |
| Human BACE2 | Enzymatic | Recombinant catalytic domain | 6 nM[8] |
| Aβ40 Release | Cell-based | CHO cells (wild-type APP) | 3 nM[1][8] |
| Aβ42 Release | Cell-based | CHO cells (wild-type APP) | 3 nM[8] |
| sAPPβ Release | Cell-based | CHO cells (wild-type APP) | 4 nM[8] |
| Aβ40 Release | Cell-based | CHO cells (Swedish APP) | 33 nM[1][8] |
Table 2: Typical BACE1 Enzymatic Assay Parameters
| Parameter | Typical Value/Condition |
| Enzyme | Recombinant human BACE1 |
| Substrate | FRET peptide with a BACE1 cleavage site |
| Assay Buffer pH | 4.0 - 4.5 |
| Incubation Temperature | Room Temperature or 37°C |
| Detection Method | Fluorescence plate reader |
| Excitation Wavelength | ~320-345 nm |
| Emission Wavelength | ~405-510 nm |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound inhibitor activity.
Protocol 1: BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant BACE1 enzyme using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
This compound
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in BACE1 Assay Buffer to obtain a range of concentrations for testing. Also, prepare a vehicle control with the same final DMSO concentration.
-
Assay Plate Preparation: Add the diluted this compound or vehicle control to the wells of the microplate. Include wells for a "no enzyme" negative control (assay buffer only) and a "no inhibitor" positive control (vehicle control).
-
Enzyme Addition: Dilute the BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer. Add the diluted enzyme to all wells except the "no enzyme" negative control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET substrate solution in BACE1 Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cell-Based BACE1 Inhibition Assay (Aβ ELISA)
This protocol describes a method to measure the inhibition of BACE1 activity by this compound in a cellular context by quantifying the levels of secreted amyloid-beta (Aβ) peptides.
Materials:
-
A suitable cell line (e.g., HEK293 or CHO cells stably overexpressing human APP)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available Aβ40 or Aβ42 ELISA kit
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.[13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
Compound Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for BACE1 inhibition and accumulation of Aβ in the supernatant.[13]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells.
-
Aβ Quantification (ELISA): Quantify the concentration of Aβ40 or Aβ42 in the collected supernatants using a commercial ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis:
-
Generate a standard curve using the Aβ standards provided in the ELISA kit.
-
Calculate the concentration of Aβ in each sample from the standard curve.
-
Determine the percent inhibition of Aβ production for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
-
(Optional) Cell Viability Assay: It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) on the cells after supernatant collection to ensure that the observed reduction in Aβ levels is not due to cytotoxicity of this compound at the tested concentrations.[14]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound inhibitor activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. Signal loss due to oligomerization in ELISA analysis of amyloid-beta can be recovered by a novel sample pre-treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BACE-1 Inhibitors: NB-360 in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for effective Alzheimer's disease therapeutics has intensely focused on inhibiting the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE-1), a key enzyme in the amyloid cascade. This guide provides a comparative analysis of the preclinical BACE-1 inhibitor NB-360 against other notable inhibitors that have reached clinical trial stages, offering a data-driven overview of their performance and underlying experimental methodologies.
Introduction to BACE-1 Inhibition
BACE-1 is an aspartyl protease that initiates the amyloidogenic processing of APP. Its inhibition is a primary strategy to lower the production of amyloid-beta (Aβ) peptides, which are believed to be a central instigator in the pathogenesis of Alzheimer's disease.[1][2] While numerous BACE-1 inhibitors have been developed, many have faced challenges in clinical trials, including lack of efficacy and off-target effects.[3][4] this compound, a potent and brain-penetrant BACE-1 inhibitor, has emerged as a valuable pharmacological tool for investigating the downstream consequences of BACE-1 inhibition in preclinical models.[5]
Quantitative Comparison of BACE-1 Inhibitors
The following tables summarize key quantitative data for this compound and other BACE-1 inhibitors that have undergone significant investigation. This data provides a snapshot of their in vitro potency, cellular activity, and in vivo efficacy in reducing Aβ levels.
Table 1: In Vitro and Cellular Potency of BACE-1 Inhibitors
| Inhibitor | BACE-1 IC50 (nM) | BACE-2 IC50 (nM) | BACE-1 Ki (nM) | Cellular Aβ40 IC50 (nM) | Cell Line |
| This compound | 5 | 6 | - | 3 (wtAPP), 33 (SweAPP) | CHO |
| Verubecestat (MK-8931) | - | - | 2.2 | 2.1 | - |
| Atabecestat (JNJ-54861911) | 9.8 | 5.6 | 9.8 | - | - |
| Lanabecestat (AZD3293) | - | - | - | - | - |
Data compiled from multiple sources.[4][6][7][8]
Table 2: Preclinical In Vivo Efficacy of BACE-1 Inhibitors
| Inhibitor | Animal Model | Dose | Route | Aβ Reduction (Brain) | Aβ Reduction (CSF) |
| This compound | APP Transgenic Mice | 100 µmol/kg (daily for 6 weeks) | p.o. | 68% (Aβ40) | - |
| This compound | Rat | 30 µmol/kg | p.o. | 91% (at 4h) | >50% (up to 8h) |
| Verubecestat (MK-8931) | Rat | 8 mg/kg | p.o. | ED90 (Aβ40) | ED90 (Aβ40) at 5 mg/kg |
Data compiled from multiple sources.[6][9][10]
Table 3: Pharmacokinetic Properties of this compound
| Species | Route | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | i.v. | - | 1.1 | - |
| p.o. | 0.5 | 1.4 | 43 | |
| Rat | i.v. | - | 1.7 | - |
| p.o. | 1 | 2.3 | 68 | |
| Beagle Dog | i.v. | - | 4.8 | - |
| p.o. | 1.5 | 5.2 | 78 |
Data extracted from pharmacokinetic studies.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of BACE-1 inhibitors.
In Vitro BACE-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BACE-1 enzyme.
Methodology:
-
A recombinant human BACE-1 enzyme is incubated with a synthetic peptide substrate that contains the BACE-1 cleavage site.
-
The substrate is often labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by BACE-1 results in a measurable increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of the inhibitor.
-
The fluorescence intensity is measured over time to determine the rate of substrate cleavage.
-
The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.[12]
Cellular BACE-1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit BACE-1 activity within a cellular context and reduce the production of Aβ peptides.
Methodology:
-
A cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is engineered to overexpress human APP.[6][13]
-
These cells are treated with various concentrations of the BACE-1 inhibitor for a specified period (e.g., 24-48 hours).[13]
-
The cell culture supernatant is collected, and the concentrations of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[13][14]
-
The cellular IC50 value is determined by plotting the percentage of Aβ reduction against the inhibitor concentration.[14]
In Vivo Efficacy Studies in APP Transgenic Mice
Objective: To evaluate the in vivo efficacy of a BACE-1 inhibitor in reducing brain Aβ levels in a mouse model of Alzheimer's disease.
Methodology:
-
APP transgenic mice, which develop age-dependent Aβ pathology, are used.[15]
-
The inhibitor is administered to the mice, typically via oral gavage or formulated in their chow, for a defined treatment period.[15]
-
A control group receives a vehicle solution.[15]
-
At the end of the treatment period, the mice are euthanized, and their brains are harvested.
-
Brain tissue is homogenized, and the levels of Aβ40 and Aβ42 are measured by ELISA.
-
The percentage of Aβ reduction in the treated group is calculated relative to the vehicle-treated control group.
Mandatory Visualizations
BACE-1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase, leading to the formation of Aβ peptides.
Experimental Workflow for In Vivo BACE-1 Inhibitor Testing
Caption: A typical experimental workflow for assessing the in vivo efficacy of a BACE-1 inhibitor.
Downstream Effects of BACE-1 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. behavioralhealth2000.com [behavioralhealth2000.com]
- 9. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of NB-360 and Verubecestat in Alzheimer's Disease Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical BACE1 inhibitor NB-360 and the clinically tested verubecestat. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research in the field of Alzheimer's disease therapeutics.
Introduction
The inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a primary therapeutic strategy in the development of treatments for Alzheimer's disease. BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides that accumulate to form plaques in the brains of Alzheimer's patients. This guide compares two BACE1 inhibitors: this compound, a compound that has shown promise in preclinical studies, and verubecestat (MK-8931), which has undergone extensive clinical investigation.
Mechanism of Action: BACE1 Inhibition
Both this compound and verubecestat are designed to inhibit the enzymatic activity of BACE1.[1][2] By blocking BACE1, these compounds aim to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques and potentially slowing the progression of Alzheimer's disease.[1][3] The amyloid hypothesis posits that the accumulation of Aβ is a primary trigger in the neurodegenerative cascade of Alzheimer's disease.[1][3]
Efficacy Data Comparison
The available data for this compound is preclinical, primarily from studies in animal models of Alzheimer's disease. In contrast, verubecestat has undergone extensive Phase I, II, and III clinical trials in humans.
Preclinical Efficacy of this compound
This compound is a potent and brain-penetrable BACE1 inhibitor.[4] Preclinical studies in APP transgenic mice have demonstrated that this compound can robustly reduce amyloid-β levels and neuroinflammation.[4] Notably, chronic treatment with this compound was shown to completely block the progression of Aβ deposition in the brains of these mice.[4] Pharmacokinetic studies in rats showed that this compound is rapidly absorbed and demonstrates a dose- and time-dependent reduction of Aβ40 in both brain homogenate and cerebrospinal fluid (CSF).[5]
| This compound Preclinical Data | |
| Model | APP Transgenic Mice, Rats |
| Key Findings | - Complete blockage of Aβ deposition progression in APP transgenic mice.[4]- Robust reduction of amyloid-β and neuroinflammation.[4]- Dose- and time-dependent reduction of brain and CSF Aβ40 in rats.[5] |
| ED50 (Rat) | 1.6 ± 0.25 μmol/kg for inhibition of forebrain Aβ40 at 4 hours.[5] |
Clinical Efficacy of Verubecestat
Verubecestat demonstrated target engagement in early clinical trials, with dose-dependent reductions in Aβ levels in the CSF of patients with Alzheimer's disease.[6][7] However, despite this biochemical effect, large-scale Phase III clinical trials, EPOCH and APECS, were terminated due to a lack of clinical efficacy.[8][9] The trials showed that verubecestat did not slow cognitive or functional decline in patients with mild-to-moderate or prodromal Alzheimer's disease.[9][10]
| Verubecestat Clinical Trial Data | |
| Trial Phase | Phase I, II, & III |
| Patient Population | Mild-to-moderate Alzheimer's Disease (EPOCH), Prodromal Alzheimer's Disease (APECS) |
| Phase Ib Results | Dose-dependent reduction in CSF Aβ40 from baseline: - 12 mg dose: 57% reduction[1][7]- 40 mg dose: 79% reduction[1][7]- 60 mg dose: 84% reduction[1][6] |
| Phase III Primary Outcomes (EPOCH & APECS) | No significant difference compared to placebo in slowing cognitive and functional decline as measured by ADAS-Cog and ADCS-ADL scores (EPOCH) and CDR-SB score (APECS).[3][8][10][11] |
| Trial Status | Terminated due to lack of efficacy.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for both this compound and verubecestat.
This compound: Preclinical Evaluation in Rats
This protocol describes the oral administration and subsequent analysis of Aβ levels in rats.
Protocol Details:
-
Animal Model: Male Wistar rats.
-
Dosing: Oral administration of this compound at doses of 0.3, 1, 3, 10, and 30 μmol/kg.[5]
-
Sample Collection: Blood and brain tissue are collected at various time points over a 24-hour period.[5]
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantification: this compound concentrations in plasma and brain are measured using LC-MS/MS. Aβ40 levels in brain homogenate and CSF are quantified by ELISA.[5]
Verubecestat: APECS Phase III Clinical Trial Protocol
The APECS trial was a randomized, double-blind, placebo-controlled study in patients with prodromal Alzheimer's disease.[8][10]
Protocol Details:
-
Patient Population: Individuals with amnestic mild cognitive impairment (prodromal Alzheimer's Disease) with confirmed brain amyloid pathology via PET scans.[10][12]
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group trial.[8][10]
-
Treatment Arms: Participants were randomized to receive either placebo, 12 mg of verubecestat, or 40 mg of verubecestat once daily for 104 weeks.[10][12]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Clinical Dementia Rating scale-Sum of Boxes (CDR-SB) score at 104 weeks.[8][10][12]
Conclusion
The comparison between this compound and verubecestat highlights a critical challenge in Alzheimer's disease drug development: the translation of preclinical efficacy into clinical benefit. This compound has demonstrated significant promise in animal models, effectively reducing Aβ pathology.[4] However, the clinical journey of verubecestat serves as a cautionary tale. Despite successfully engaging its target and reducing Aβ levels in humans, it failed to produce a clinical benefit in large-scale trials, leading to the discontinuation of its development.[8][9]
For researchers, these findings underscore the importance of exploring alternative or complementary therapeutic targets beyond Aβ reduction alone. Future work with compounds like this compound may require more sophisticated preclinical models and biomarkers to better predict clinical outcomes. The detailed protocols provided in this guide are intended to facilitate further research and a deeper understanding of the complexities of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease.
References
- 1. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. merck.com [merck.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatimes.com [pharmatimes.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. merck.com [merck.com]
- 9. Verubecestat - Wikipedia [en.wikipedia.org]
- 10. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Efficacy of NB-360 in Attenuating Amyloid Plaques: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the BACE-1 inhibitor NB-360 with alternative therapeutic strategies aimed at reducing amyloid plaque burden in the context of Alzheimer's disease research. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and a visual representation of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.
This compound: A Preclinical Profile
This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1][2][3][4] By inhibiting BACE-1, this compound effectively reduces the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques.[5][6] Preclinical studies in various animal models have demonstrated its robust efficacy in lowering Aβ levels and preventing plaque deposition.[1][2][3][4]
Comparative Efficacy of Amyloid-β Targeting Strategies
The landscape of amyloid-plaque-targeting therapies is diverse, with BACE-1 inhibition and immunotherapy representing two of the most prominent approaches. This section provides a comparative overview of this compound and leading monoclonal antibody treatments.
| Therapeutic Agent | Mechanism of Action | Route of Administration | Reported Efficacy in Amyloid Plaque Reduction | Key Considerations |
| This compound | BACE-1 Inhibition (Prevents Aβ production) | Oral | Preclinical: Up to 91% reduction in brain Aβ40 levels 4 hours after a single oral dose (30 μmol/kg) in APP transgenic mice. Chronic treatment completely blocked the progression of Aβ deposition.[1] | Potential for off-target effects due to inhibition of other BACE-1 substrates. Clinical trials of other BACE-1 inhibitors have faced challenges with cognitive worsening at high doses.[7][8][9] |
| Lecanemab | Monoclonal Antibody (Targets soluble Aβ protofibrils) | Intravenous | Clinical: Significant reduction in brain amyloid plaques observed in Phase 3 trials, slowing cognitive decline by 27% compared to placebo. | Risk of Amyloid-Related Imaging Abnormalities (ARIA), including brain edema and microhemorrhages. |
| Donanemab | Monoclonal Antibody (Targets established amyloid plaques) | Intravenous | Clinical: Demonstrated a 35% slowing of cognitive and functional decline in Phase 3 trials. Achieved amyloid plaque clearance in a significant percentage of patients. | Also associated with a risk of ARIA. Targets a modified form of beta-amyloid. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments conducted in the preclinical evaluation of this compound.
In Vivo Efficacy Study in APP Transgenic Mice
Objective: To assess the effect of chronic this compound administration on amyloid plaque deposition in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP51/16 transgenic mice, which overexpress human amyloid precursor protein (APP) with the Swedish and London mutations.
Treatment:
-
This compound Formulation: this compound was mixed into the animal chow at a concentration that provides a daily dose of approximately 50 mg/kg.
-
Administration: Mice were fed the this compound-containing or control chow ad libitum for a period of 6 weeks.
-
Groups:
-
Vehicle control group (standard chow)
-
This compound treatment group
-
Tissue Collection and Processing:
-
At the end of the treatment period, mice were anesthetized and transcardially perfused with phosphate-buffered saline (PBS).
-
Brains were harvested, with one hemisphere fixed in 4% paraformaldehyde for immunohistochemistry and the other snap-frozen for biochemical analysis.
Quantification of Brain Amyloid-β Levels by ELISA
Objective: To measure the concentration of soluble and insoluble Aβ40 and Aβ42 in the brains of treated and control mice.
Procedure:
-
Brain Homogenization: Snap-frozen brain tissue was homogenized in a buffer containing a protease inhibitor cocktail.
-
Fractionation: The homogenate was centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Extraction of Insoluble Aβ: The pellet was resuspended in formic acid to solubilize the aggregated Aβ in plaques. The formic acid was then neutralized.
-
ELISA: Commercially available ELISA kits specific for Aβ40 and Aβ42 were used to quantify the concentrations in both the soluble and insoluble fractions according to the manufacturer's instructions.
Immunohistochemical Analysis of Amyloid Plaques
Objective: To visualize and quantify the amyloid plaque burden in the brains of treated and control mice.
Procedure:
-
Sectioning: Fixed brain hemispheres were sectioned into 40 µm thick slices using a vibratome or cryostat.
-
Antigen Retrieval: Sections were treated with formic acid to enhance the exposure of Aβ epitopes.
-
Immunostaining:
-
Sections were incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Following washing, a biotinylated secondary antibody was applied.
-
The signal was amplified using an avidin-biotin-peroxidase complex (ABC) method.
-
Plaques were visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Image Analysis: Stained sections were imaged using a microscope, and the percentage of the cortical area occupied by amyloid plaques was quantified using image analysis software.
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of α-synuclein species enriched from cerebral cortex of humans with sporadic dementia with Lewy bodies. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Visualization of β-Amyloid Plaques in a Transgenic Mouse Model of Alzheimer’s Disease Using MR Microscopy Without Contrast Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Amyloid Plaques Targeted by USPIO-Aβ1-42 in Alzheimer's Disease Transgenic Mice using Magnetic Resonance Microimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Brain Exposure: NB-360 and Other BACE1 Inhibitors
A Head-to-Head Look at Central Nervous System Penetration for Alzheimer's Disease Research
In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has emerged as a promising strategy. The efficacy of BACE1 inhibitors is critically dependent on their ability to cross the blood-brain barrier and achieve sufficient concentrations at the target site within the central nervous system (CNS). This guide provides a comparative analysis of the brain exposure of NB-360, a potent BACE1 inhibitor, with other notable inhibitors in the same class: verubecestat, lanabecestat, and atabecestat.
Quantitative Comparison of Brain Exposure
The following table summarizes the available data on the brain exposure of this compound and comparator BACE1 inhibitors. It is important to note that the data are derived from different preclinical studies and species, which should be taken into consideration when making direct comparisons.
| Compound | Species | Dosing | Brain Concentration | Plasma Concentration | Brain-to-Plasma Ratio | Primary Endpoint | Reference |
| This compound | APP Transgenic Mice | Chronic oral administration (0.5 g/kg in food pellets) | ~4.8 µM (average over 24h) | ~1.2 µM (average over 24h) | ~4.0 | Brain and plasma drug levels | [1] |
| Verubecestat (MK-8931) | Rat | Single oral dose (10 or 30 mg/kg) | Dose-dependent reduction in cortical Aβ40 | Dose-dependent reduction in plasma Aβ40 | CSF/unbound plasma ratio: 0.020-0.025 and 0.24-0.89 in two different studies | Reduction in Aβ40 levels | [2][3] |
| Verubecestat (MK-8931) | Cynomolgus Monkey | Single oral dose (3 or 10 mg/kg) | Not directly measured | Not directly measured | CSF/unbound plasma ratio: 0.12-0.56 | Reduction in CSF Aβ40 and sAPPβ | [4] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Not specified | Robust reduction of brain Aβ1-40 and Aβ1-42 | Robust reduction of plasma Aβ1-40 and Aβ1-42 | Not specified | Reduction in Aβ levels | [5] |
| Atabecestat (JNJ-54861911) | Human | Daily oral administration (5, 25, and 50 mg) | Not directly measured | Dose-dependent reduction of plasma Aβ | Not specified | Reduction in CSF Aβ levels by 50%, 80%, and 90% respectively | [6] |
Key Observations:
-
This compound demonstrates a high brain-to-plasma ratio of approximately 4.0 in APP transgenic mice, indicating excellent brain penetration.[1]
-
Verubecestat shows variable but present CSF penetration in both rats and monkeys, though direct brain-to-plasma ratios are not consistently reported.[2][3][4]
-
Lanabecestat and atabecestat have demonstrated potent central target engagement, as evidenced by significant reductions in Aβ levels in the brain and/or cerebrospinal fluid (CSF), implying brain permeability.[5][6]
BACE1 Signaling Pathway in Alzheimer's Disease
The primary mechanism of action for this compound and other compounds in this analysis is the inhibition of BACE1. This enzyme plays a crucial first step in the amyloidogenic pathway of amyloid precursor protein (APP) processing, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates this critical pathway.
Caption: Amyloidogenic processing of APP initiated by BACE1.
Experimental Protocols
The determination of drug concentration in brain tissue is a critical step in assessing brain exposure. A widely used and robust method involves brain tissue homogenization followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Brain Tissue Drug Concentration by LC-MS/MS
-
Animal Dosing and Sample Collection:
-
Administer the compound (e.g., this compound) to the study animals (e.g., mice) via the intended route of administration (e.g., oral gavage or in-feed).
-
At predetermined time points, euthanize the animals according to approved ethical protocols.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood from the cerebral vasculature.
-
Carefully dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Plasma and Brain Tissue Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Homogenization:
-
To a pre-weighed, frozen brain sample, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline, PBS) to achieve a known tissue-to-buffer ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
-
Analyte Extraction:
-
Protein Precipitation: To a known volume of brain homogenate or plasma, add a protein precipitating agent (e.g., ice-cold acetonitrile) typically containing an internal standard.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the supernatant into an LC-MS/MS system.
-
Separate the analyte from other components using a suitable high-performance liquid chromatography (HPLC) column and mobile phase gradient.
-
Detect and quantify the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
Determine the concentration of the analyte in the brain homogenate and plasma samples by interpolating their peak area ratios from the standard curve.
-
Calculate the final brain tissue concentration by accounting for the initial dilution during homogenization.
-
The brain-to-plasma ratio is then calculated by dividing the concentration of the drug in the brain by its concentration in the plasma.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of BACE Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) represents a key therapeutic strategy in the development of treatments for Alzheimer's disease. BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which accumulate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.[1][2] By blocking this enzyme, BACE inhibitors aim to reduce Aβ production, thereby slowing or halting disease progression.[3][4]
Despite promising preclinical data and potent Aβ reduction in human trials, the development of BACE inhibitors has been challenging, with several late-stage clinical trials being discontinued due to a lack of cognitive efficacy or safety concerns.[5][6][7] This guide provides a detailed, data-driven comparison of the in vivo performance of several prominent BACE inhibitors, summarizing key experimental data and outlining the methodologies used in their evaluation.
Quantitative Efficacy Comparison: Aβ Reduction In Vivo
The primary measure of a BACE inhibitor's efficacy in vivo is its ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma. The following tables summarize the dose-dependent effects of various BACE inhibitors across different animal models and in human clinical trials.
Table 1: In Vivo Efficacy of BACE Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosage | Administration Route | Study Duration | Key Findings: Aβ Reduction |
| Verubecestat (MK-8931) | Cynomolgus Monkey | 10 mg/kg | Oral | Single Dose | 72% reduction in cortical Aβ40; 60% reduction in CSF Aβ40.[8] |
| LY2811376 | APPV717F Transgenic Mouse | 10, 30, 100 mg/kg | Oral Gavage | Single Dose | Dose-dependent reduction in brain Aβ.[9] |
| AZD3839 | C57BL/6 Mouse | 80 µmol/kg | Oral Gavage | Single Dose | ~30% reduction in brain Aβ40.[9] |
| C57BL/6 Mouse | 160 µmol/kg | Oral Gavage | Single Dose | ~50% reduction in brain Aβ40.[9] | |
| Elenbecestat (E2609) | Wild-type Mouse | Not specified | In-feed | Not specified | Brain Aβ levels reduced to 46% of vehicle-treated animals.[10] |
| Shionogi Compound 1 | Wild-type Mouse | Not specified | In-feed | 21 days | Brain Aβ levels reduced to 32% of vehicle-treated animals.[10] |
| Shionogi Compound 2 | Wild-type Mouse | Not specified | In-feed | 21 days | Brain Aβ levels reduced to 67% of vehicle-treated animals.[10] |
Table 2: In Vivo Efficacy of BACE Inhibitors in Human Clinical Trials
| Inhibitor | Subject Population | Dosage | Key Findings: Aβ Reduction |
| Verubecestat (MK-8931) | Alzheimer's Disease Patients | 12, 40, 60 mg/day | Dose-dependent reduction in CSF Aβ40 by 57%, 79%, and 84%, respectively.[11] |
| Atabecestat (JNJ-54861911) | Healthy Elderly and Young Participants | 5-150 mg/day | Up to 90% reduction in plasma and CSF Aβ.[5] |
| Elenbecestat (E2609) | Mild Cognitive Impairment/Prodromal AD Patients | 50 mg/day | ~70% reduction in CSF Aβ(1-X).[5] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a typical in vivo experimental workflow.
References
- 1. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BACE inhibitors in clinical development for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. behavioralhealth2000.com [behavioralhealth2000.com]
- 9. benchchem.com [benchchem.com]
- 10. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]
- 11. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of BACE1 Inhibition on Cognitive Decline: A Comparative Analysis of NB-360 and Other BACE1 Inhibitors
For Immediate Release
This guide provides a comparative analysis of the preclinical BACE1 inhibitor NB-360 and other BACE1 inhibitors that have progressed to clinical trials, with a focus on their impact on cognitive decline and underlying pathological markers. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases.
Introduction to BACE1 Inhibition and Cognitive Decline
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides. Consequently, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD. This guide examines the preclinical data for this compound, a potent BACE1 inhibitor, and compares its performance with other BACE1 inhibitors that have undergone clinical evaluation, namely Verubecestat, Atabecestat, Lanabecestat, and Umibecestat.
Comparative Efficacy of BACE1 Inhibitors
Preclinical Data: this compound
This compound is a potent, brain-penetrable BACE1 inhibitor that has demonstrated significant efficacy in preclinical models of Alzheimer's disease.[1] In studies using APP transgenic mice, this compound treatment led to a robust reduction in amyloid-β and neuroinflammation.[1][2]
Table 1: Preclinical Efficacy of this compound in APP Transgenic Mice [1]
| Parameter | Vehicle Control | This compound Treatment | % Reduction vs. Control |
| Amyloid-β Pathology | |||
| Cortical Aβ Plaque Area (%) | 0.754 ± 0.074 | 0.209 ± 0.054 | ~72% |
| Neuroinflammation | |||
| IBA1 Positive Microglia Clusters | Increased vs. Baseline | Reduced to Baseline Levels | Significant |
| GFAP Positive Astrocyte Clusters | Increased vs. Baseline | Reduced to Baseline Levels | Significant |
Data presented as mean ± SEM. Statistical significance was observed between vehicle and this compound treatment groups.
Notably, specific data on the cognitive performance of this compound treated animals in behavioral tests such as the Morris water maze were not available in the reviewed literature.
Preclinical and Clinical Data: Comparator BACE1 Inhibitors
Numerous BACE1 inhibitors have advanced to clinical trials, offering a wealth of data on their efficacy and safety in humans. However, these trials have largely been unsuccessful, with many terminated due to lack of efficacy or adverse cognitive effects.
Table 2: Overview of Comparator BACE1 Inhibitors
| Compound | Preclinical Aβ Reduction | Clinical Cognitive Outcomes (Primary Endpoint) | Key Adverse Events in Clinical Trials |
| Verubecestat | Reduced plasma, CSF, and brain Aβ40 and Aβ42 in rats and monkeys.[1][3][4] Attenuated amyloid plaque deposition in 5XFAD mice.[5] | No significant difference in ADAS-Cog or ADCS-ADL scores compared to placebo in mild-to-moderate AD.[6][7] | Rash, falls, and weight loss. |
| Atabecestat | Reduced soluble Aβ species in preclinical models. | Cognitive worsening observed on the PACC and RBANS scales compared to placebo in preclinical AD.[8][9] | Hepatic adverse events, neuropsychiatric symptoms (anxiety, depression, sleep disturbances). |
| Lanabecestat | Significantly reduced soluble Aβ species in mouse, guinea pig, and dog.[10] | No slowing of cognitive or functional decline in early and mild AD (AMARANTH and DAYBREAK-ALZ trials).[11][12] | Psychiatric adverse events, weight loss, and hair color changes. |
| Umibecestat | Preclinical data not detailed in the provided results. | Worsening in some measures of cognitive function in preclinical AD. | Cognitive worsening. |
Experimental Protocols
This compound Preclinical Study Protocol[1]
-
Animal Model: APPPS1 transgenic mice, which co-express human APP with the Swedish mutation and human PSEN1 with the L166P mutation.
-
Treatment: this compound was administered orally.
-
Histological Analysis: Brain sections were stained for Aβ plaques (using NT12 antibody), activated microglia (IBA1), and astrocytes (GFAP).
-
Biochemical Analysis: Brain homogenates were analyzed for Aβ levels.
-
Imaging: Stained sections were imaged and quantified for plaque area and cell cluster numbers.
Comparator Clinical Trial Protocols (General Overview)
-
Patient Population: Varied from preclinical AD to mild-to-moderate AD.
-
Primary Endpoints: Typically assessed cognitive and functional decline using scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB).
-
Biomarkers: Amyloid-beta levels in cerebrospinal fluid (CSF) and brain amyloid plaques via PET imaging were often measured as secondary or exploratory endpoints.
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway and Downstream Effects
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by γ-secretase activity, leads to the production of Aβ peptides. The accumulation of these peptides is believed to trigger a cascade of downstream events, including neuroinflammation and synaptic dysfunction.
BACE1 signaling cascade leading to amyloid-β production and downstream pathology.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound involved a series of steps to determine its efficacy in an animal model of Alzheimer's disease.
Experimental workflow for evaluating this compound in APPPS1 transgenic mice.
Discussion and Conclusion
The preclinical data for this compound are promising, demonstrating a significant reduction in amyloid pathology and associated neuroinflammation in an APP transgenic mouse model.[1] This aligns with the intended mechanism of action for a BACE1 inhibitor. However, the lack of available cognitive data for this compound in these preclinical models makes a direct comparison of its impact on cognitive decline with other BACE1 inhibitors challenging.
The clinical trial failures of several BACE1 inhibitors, despite showing target engagement and Aβ reduction, have raised important questions about the BACE1 therapeutic hypothesis. The observed cognitive worsening with some of these inhibitors suggests that BACE1 may have other crucial physiological roles beyond APP processing, and its inhibition could lead to unintended synaptic and neuronal consequences.
While this compound shows robust preclinical efficacy in reducing key pathological markers of AD, the journey from promising preclinical data to a successful clinical therapeutic is fraught with challenges, as evidenced by the fate of other BACE1 inhibitors. Future research on this compound should prioritize a thorough assessment of its effects on cognitive function in relevant animal models and a deeper investigation into its off-target effects and long-term safety profile. This will be crucial in determining whether this compound can overcome the hurdles that have led to the discontinuation of other drugs in its class.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BACE1 attenuates microglia-induced neuroinflammation after intracerebral hemorrhage by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of BACE1 attenuates microglia-induced neuroinflammation after intracerebral hemorrhage by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and Safety Trial of Verubecestat (MK-8931) in Participants With Prodromal Alzheimer's Disease (MK-8931-019) | Clinical Research Trial Listing [centerwatch.com]
- 8. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibition Impairs Synaptic Plasticity via Seizure Protein 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Alzheimer’s disease-linked protease BACE1 modulates neuronal IL-6 signaling through shedding of the receptor gp130 | Semantic Scholar [semanticscholar.org]
- 12. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NB-360's Pharmacological Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BACE1 inhibitor NB-360 with other key alternatives. Supported by experimental data, this document details the pharmacological profile of this compound, offering a comprehensive overview for those engaged in Alzheimer's disease research.
This compound is a potent, orally bioavailable, and brain-penetrable dual inhibitor of β-secretase 1 (BACE1) and BACE2.[1][2] Its primary mechanism of action involves the inhibition of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[3] This inhibition leads to a significant reduction in the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is a key component of the amyloid plaques characteristic of Alzheimer's disease.[4] Preclinical studies have demonstrated that this compound can robustly decrease Aβ levels in the brain and cerebrospinal fluid (CSF) of various animal models.[4]
Comparative Analysis of BACE1 Inhibitors
To provide a clear perspective on the pharmacological profile of this compound, the following tables summarize its in vitro potency and compare it with other notable BACE1 inhibitors that have been investigated for the treatment of Alzheimer's disease.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | BACE1 | 5 | N/A | Enzymatic Assay |
| BACE2 | 6 | N/A | Enzymatic Assay | |
| Verubecestat (MK-8931) | BACE1 | 13 (Aβ40 reduction) | 2.2 | Cell-based / Purified enzyme |
| BACE2 | N/A | 0.38 | Purified enzyme | |
| Lanabecestat (AZD3293) | BACE1 | 0.6 | N/A | In vitro |
| Atabecestat (JNJ-54861911) | BACE1 | 9.8 | N/A | N/A |
| Elenbecestat (E2609) | BACE1 | ~7 | N/A | Cell-based |
Table 1: In Vitro Potency of BACE1 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other selected BACE1 inhibitors. Data is compiled from various preclinical studies.[1][2][5][6][7][8][9][10][11][12][13][14][15]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
References
- 1. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behavioralhealth2000.com [behavioralhealth2000.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanabecestat [openinnovation.astrazeneca.com]
- 14. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzforum.org [alzforum.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling NB-360
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of NB-360, a potent and brain-penetrant BACE1/2 inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may lead to irritation or absorption of the compound. |
| Body Protection | Fire/flame resistant and impervious lab coat or coveralls. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Particulate filter respirator (use in case of dust formation or inadequate ventilation). | Protects against inhalation of fine particles, which can cause respiratory irritation. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols during handling and weighing.
-
Employ non-sparking tools to prevent ignition in environments where flammable solvents may be present.
-
Ground equipment to prevent fire caused by electrostatic discharge.
-
Avoid all direct contact with the skin, eyes, and clothing.
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.
-
Keep the compound away from foodstuffs and other incompatible materials.
-
For short-term storage (days to weeks), maintain at 0 - 4°C in a dry, dark environment.
-
For long-term storage (months to years), store at -20°C.
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately.
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
Prevent further leakage if it is safe to do so.
-
Sweep the spilled substance into a covered plastic container for disposal. If appropriate, moisten the material first to prevent dusting.
-
Carefully collect the remainder of the material.
-
Store and dispose of the collected material according to local regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of via controlled incineration.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
